1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-pyrimidin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-6-7-2-5-11-12(7)8-9-3-1-4-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLFRTAXJFBODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718980 | |
| Record name | 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269293-84-6 | |
| Record name | 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde from Pyrimidine Hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis commences with the preparation of pyrimidin-2-yl-hydrazine, a key building block, followed by the construction of the pyrazole ring and subsequent functional group manipulations to yield the target aldehyde. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic route and experimental workflow.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the synthesis of the crucial intermediate, pyrimidin-2-yl-hydrazine. This hydrazine derivative is a versatile precursor for the formation of various heterocyclic systems. The subsequent steps involve the construction of the pyrazole ring with a suitable functional group at the 5-position that can be readily converted to the desired carbaldehyde.
A direct formylation of the 1-(pyrimidin-2-yl)-1H-pyrazole is not a preferred route as it is likely to yield the 4-carbaldehyde isomer due to the electronic properties of the pyrazole ring. Therefore, a more strategic approach is employed, which involves the initial introduction of an ester group at the 5-position, followed by reduction and oxidation to furnish the target aldehyde.
The overall synthetic sequence is as follows:
-
Synthesis of Pyrimidin-2-yl-hydrazine: Preparation from a commercially available pyrimidine precursor.
-
Synthesis of Ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylate: Cyclization of pyrimidin-2-yl-hydrazine with a β-ketoester.
-
Reduction to (1-(pyrimidin-2-yl)-1H-pyrazol-5-yl)methanol: Conversion of the ester to the corresponding primary alcohol.
-
Oxidation to this compound: Oxidation of the alcohol to the final aldehyde product.
Experimental Protocols
Step 1: Synthesis of Pyrimidin-2-yl-hydrazine
Pyrimidin-2-yl-hydrazine is a key building block that can be synthesized from readily available 2-chloropyrimidine by nucleophilic substitution with hydrazine hydrate.
Protocol:
A solution of 2-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol is treated with an excess of hydrazine hydrate (3.0-5.0 eq). The reaction mixture is heated at reflux for a specified period, typically ranging from 4 to 12 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then subjected to an aqueous work-up, which may involve neutralization with a mild base and extraction with an organic solvent like ethyl acetate or dichloromethane. The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure pyrimidin-2-yl-hydrazine.
Step 2: Synthesis of Ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylate
The pyrazole ring is constructed via the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound. In this step, pyrimidin-2-yl-hydrazine is reacted with a suitable β-ketoester, such as diethyl 2-formyl-3-oxosuccinate or a similar precursor, to introduce an ester group at the 5-position of the pyrazole ring.
Protocol:
To a solution of pyrimidin-2-yl-hydrazine (1.0 eq) in a protic solvent like ethanol or acetic acid, the β-ketoester (1.0-1.2 eq) is added. The reaction mixture is stirred at room temperature or gently heated to reflux for a period of 2 to 8 hours. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled, and the solvent is evaporated in vacuo. The crude product is then purified by column chromatography or recrystallization to yield ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylate.
Step 3: Reduction of Ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylate to (1-(pyrimidin-2-yl)-1H-pyrazol-5-yl)methanol
The ester functional group is selectively reduced to a primary alcohol using a suitable reducing agent.
Protocol:
The ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylate (1.0 eq) is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath, and a reducing agent like lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) or diisobutylaluminium hydride (DIBAL-H) is added portion-wise. The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature, with stirring continuing for 1 to 4 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to give the crude alcohol, which can be purified by chromatography if necessary.
Step 4: Oxidation of (1-(pyrimidin-2-yl)-1H-pyrazol-5-yl)methanol to this compound
The final step involves the oxidation of the primary alcohol to the corresponding aldehyde.
Protocol:
The (1-(pyrimidin-2-yl)-1H-pyrazol-5-yl)methanol (1.0 eq) is dissolved in a suitable organic solvent, such as dichloromethane (DCM) or chloroform. A mild oxidizing agent, for instance, pyridinium chlorochromate (PCC, 1.5-2.0 eq) or Dess-Martin periodinane (DMP, 1.2-1.5 eq), is added to the solution. The reaction mixture is stirred at room temperature for 1 to 6 hours, and the progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is filtered through a pad of celite or silica gel to remove the oxidant byproducts. The filtrate is then concentrated under reduced pressure, and the crude aldehyde is purified by flash column chromatography to afford the final product, this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for each step of the synthesis. Please note that the yields and reaction conditions may vary depending on the specific reagents and scale of the reaction.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazinolysis | 2-Chloropyrimidine | Hydrazine hydrate | Ethanol | Reflux | 4-12 | 70-85 |
| 2 | Knorr Pyrazole Synthesis | Pyrimidin-2-yl-hydrazine | β-Ketoester | Ethanol | Reflux | 2-8 | 65-80 |
| 3 | Ester Reduction | Ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylate | LiAlH₄ or DIBAL-H | THF | 0 to RT | 1-4 | 80-95 |
| 4 | Alcohol Oxidation | (1-(pyrimidin-2-yl)-1H-pyrazol-5-yl)methanol | PCC or DMP | DCM | RT | 1-6 | 75-90 |
Visualizations
Synthetic Pathway
The following diagram illustrates the overall synthetic route for this compound.
Caption: Synthetic route to this compound.
Experimental Workflow: Alcohol Oxidation
This diagram outlines a typical experimental workflow for the oxidation of the alcohol to the aldehyde (Step 4).
Caption: Workflow for the oxidation of the intermediate alcohol.
Conclusion
This technical guide has detailed a robust and feasible synthetic pathway for the preparation of this compound. The described multi-step synthesis, starting from pyrimidin-2-yl-hydrazine, employs well-established organic reactions, including the Knorr pyrazole synthesis, ester reduction, and alcohol oxidation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry, facilitating the synthesis of this and structurally related compounds for further investigation.
Vilsmeier-Haack Formylation of 1-(pyrimidin-2-yl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This guide provides an in-depth overview of the application of this reaction to 1-(pyrimidin-2-yl)-1H-pyrazole, a scaffold of interest in medicinal chemistry. The resulting product, 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde, serves as a crucial intermediate for the synthesis of a variety of bioactive molecules.
Reaction Principle and Mechanism
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction. In the case of 1-(pyrimidin-2-yl)-1H-pyrazole, the formylation is expected to occur at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position.
The reaction proceeds through several key steps:
-
Formation of the electrophilic Vilsmeier reagent (chloroiminium ion).
-
Electrophilic attack of the Vilsmeier reagent on the pyrazole ring.
-
Formation of a sigma complex.
-
Rearomatization of the pyrazole ring.
-
Hydrolysis of the resulting iminium salt to yield the aldehyde.
Experimental Protocol
The following is a generalized experimental protocol for the Vilsmeier-Haack formylation of 1-(pyrimidin-2-yl)-1H-pyrazole, based on procedures reported for analogous N-arylpyrazole derivatives.[1][2][3]
Materials:
-
1-(pyrimidin-2-yl)-1H-pyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃) or sodium carbonate solution (Na₂CO₃)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(pyrimidin-2-yl)-1H-pyrazole (1.0 equivalent) in anhydrous DMF.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0-4.0 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of various N-substituted pyrazoles, which can serve as a reference for the formylation of 1-(pyrimidin-2-yl)-1H-pyrazole.
| Substrate | Reagents (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-1H-pyrazole | POCl₃ (3.0), DMF | 100 | 2 | 85 | N/A |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃ (2.0), DMF (5.0) | 120 | 2 | 55 | [1] |
| 1,3-Diphenyl-1H-pyrazole | POCl₃ (3.0), DMF | 90 | 3 | 78 | N/A |
| 1-(4-Methoxyphenyl)-1H-pyrazol-3-ol | POCl₃, DMF | N/A | N/A | N/A | [4] |
| 3-Phenyl-1-(quinolin-2-yl)-1H-pyrazole | POCl₃, DMF | Water bath | 17 | Good | [5] |
Note: "N/A" indicates data not available in the cited sources. The yields and reaction conditions for 1-(pyrimidin-2-yl)-1H-pyrazole may vary and require optimization.
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack Formylation.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
starting materials for 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is primarily approached as a two-step process: the formation of the core 1-(pyrimidin-2-yl)-1H-pyrazole structure, followed by regioselective formylation at the C5 position of the pyrazole ring. This document details the starting materials, experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.
I. Synthetic Strategy Overview
The principal strategy for the synthesis of this compound involves two key transformations:
-
Pyrazole Ring Formation: Construction of the 1-(pyrimidin-2-yl)-1H-pyrazole scaffold. The most direct and widely applicable method is the condensation of 2-hydrazinylpyrimidine with a suitable three-carbon electrophile, typically a malondialdehyde equivalent.
-
Regioselective Formylation: Introduction of a carbaldehyde group at the C5 position of the pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering a reliable means of formylating electron-rich heterocyclic systems. The regioselectivity of this reaction on the 1-(pyrimidin-2-yl)-1H-pyrazole substrate is a critical consideration.
The overall synthetic workflow is depicted below:
II. Starting Materials
The primary starting materials required for the synthesis are detailed in the table below.
| Starting Material | Structure | Supplier/Preparation | Notes |
| 2-Hydrazinylpyrimidine | Commercially available | Can be synthesized from 2-chloropyrimidine and hydrazine hydrate. | |
| 1,1,3,3-Tetramethoxypropane | Commercially available | A stable and convenient malondialdehyde equivalent. | |
| Phosphorus oxychloride (POCl₃) | Commercially available | Used to generate the Vilsmeier reagent. Should be handled with care. | |
| N,N-Dimethylformamide (DMF) | Commercially available | Used as a solvent and a reagent for the Vilsmeier-Haack reaction. |
III. Experimental Protocols
A. Synthesis of 1-(pyrimidin-2-yl)-1H-pyrazole
This procedure outlines the synthesis of the pyrazole precursor via the condensation of 2-hydrazinylpyrimidine with 1,1,3,3-tetramethoxypropane.
Protocol:
-
To a solution of 2-hydrazinylpyrimidine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid, add 1,1,3,3-tetramethoxypropane (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(pyrimidin-2-yl)-1H-pyrazole.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 70-85% | General pyrazole synthesis |
| Reaction Time | 4-6 hours | General pyrazole synthesis |
| Purity | >95% (by NMR) | General pyrazole synthesis |
B. Synthesis of this compound
This protocol describes the formylation of 1-(pyrimidin-2-yl)-1H-pyrazole using the Vilsmeier-Haack reaction. The electron-withdrawing nature of the pyrimidinyl group at the N1 position is expected to direct the formylation to the C5 position of the pyrazole ring.
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).
-
Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-(pyrimidin-2-yl)-1H-pyrazole (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 60-75% | Vilsmeier-Haack on N-arylpyrazoles.[1][2] |
| Reaction Time | 2-4 hours | Vilsmeier-Haack on N-arylpyrazoles.[1][2] |
| Purity | >98% (by HPLC) | Vilsmeier-Haack on N-arylpyrazoles.[1][2] |
IV. Signaling Pathways and Logical Relationships
The synthesized this compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential biological activities. The logical relationship for its further derivatization is illustrated below.
This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols based on their specific laboratory conditions and available resources.
References
In-depth Technical Guide: NMR Characterization of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, combining both pyrimidine and pyrazole rings, makes it a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its molecular structure is paramount for designing new derivatives and understanding their interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such organic molecules. This guide provides a framework for the NMR characterization of this compound, outlining the expected spectral features and the experimental protocols required for their acquisition.
Despite a comprehensive search of available scientific literature, specific experimental ¹H and ¹³C NMR data for this compound could not be located. Therefore, this document will present a theoretical analysis based on established principles of NMR spectroscopy and data from structurally related compounds. This will serve as a predictive guide for researchers working on the synthesis and characterization of this molecule.
Molecular Structure and Numbering
The chemical structure and standard numbering convention for this compound are depicted below. This numbering is crucial for the assignment of NMR signals to the corresponding nuclei.
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
Chemical Structure and Atom Numbering
To facilitate the discussion of the NMR spectral data, the chemical structure of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde with standardized atom numbering is provided below.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts (δ) for this compound are summarized in the table below. These estimations are based on typical values for pyrimidine and substituted pyrazole rings. The spectrum is expected to be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-aldehyde | 9.8 - 10.2 | Singlet (s) | - | The aldehyde proton is highly deshielded and appears as a sharp singlet. |
| H-4' | 8.8 - 9.0 | Doublet (d) | J = 4.5 - 5.0 Hz | Proton on the pyrimidine ring, coupled to H-5'. |
| H-6' | 8.8 - 9.0 | Doublet (d) | J = 4.5 - 5.0 Hz | Equivalent to H-4' due to symmetry, coupled to H-5'. |
| H-4 | 8.0 - 8.3 | Doublet (d) | J = 2.0 - 2.5 Hz | Proton on the pyrazole ring, coupled to H-3. |
| H-3 | 6.7 - 7.0 | Doublet (d) | J = 2.0 - 2.5 Hz | Proton on the pyrazole ring, coupled to H-4. |
| H-5' | 7.3 - 7.5 | Triplet (t) | J = 4.5 - 5.0 Hz | Proton on the pyrimidine ring, coupled to H-4' and H-6'. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts (δ) are presented below. These values are estimated based on the characteristic resonances of the pyrimidine and pyrazole-carbaldehyde moieties.
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C-aldehyde | 185.0 - 190.0 | The carbonyl carbon of the aldehyde group is significantly downfield. |
| C-2' | 158.0 - 160.0 | Carbon of the pyrimidine ring attached to the pyrazole nitrogen. |
| C-4', C-6' | 157.0 - 159.0 | Equivalent carbons on the pyrimidine ring. |
| C-5 | 145.0 - 148.0 | Carbon of the pyrazole ring attached to the aldehyde group. |
| C-3 | 140.0 - 143.0 | Carbon on the pyrazole ring. |
| C-5' | 118.0 - 122.0 | Carbon on the pyrimidine ring. |
| C-4 | 112.0 - 115.0 | Carbon on the pyrazole ring. |
General Experimental Protocol for NMR Spectroscopy
The following outlines a typical methodology for acquiring ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: The solution is filtered through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
¹H NMR Spectroscopy
-
Instrument: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.
-
Temperature: 298 K (25 °C).
-
¹³C NMR Spectroscopy
-
Instrument: A high-resolution NMR spectrometer, with a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
-
Parameters:
-
Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as the ¹³C nucleus is less sensitive than ¹H.
-
Spectral Width: A range of approximately 0 to 200 ppm.
-
Temperature: 298 K (25 °C).
-
Data Processing
The raw data (Free Induction Decay, FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves:
-
Fourier Transformation: To convert the time-domain data into the frequency domain.
-
Phase Correction: To ensure all peaks are in the absorptive phase.
-
Baseline Correction: To produce a flat baseline.
-
Integration: To determine the relative areas of the peaks in the ¹H NMR spectrum.
-
Peak Picking and Referencing: To identify the chemical shifts of all signals relative to the internal standard (TMS).
This guide provides a foundational understanding of the expected NMR characteristics of this compound and a standard protocol for its experimental analysis. Researchers can use this information to aid in the identification and characterization of this and structurally related molecules.
mass spectrometry analysis of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the established biological activities of pyrazole and pyrimidine scaffolds. Mass spectrometry is an indispensable analytical technique for the structural elucidation and characterization of such novel compounds.[1] This guide provides a comprehensive overview of the mass spectrometric analysis of this specific molecule, including detailed experimental protocols and a predictive analysis of its fragmentation patterns based on established principles for related heterocyclic systems.
Predicted Mass Spectrometry Data
The mass spectrometric behavior of this compound (Molecular Formula: C₈H₆N₄O, Molecular Weight: 174.16 g/mol ) can be predicted based on the fragmentation patterns of pyrazole, pyrimidine, and aromatic aldehyde moieties.[2][3] Electron Impact (EI) ionization would likely produce a distinct molecular ion peak, while soft ionization techniques like Electrospray Ionization (ESI) would primarily show the protonated molecule [M+H]⁺.[1][4] The primary fragmentation events are expected to involve the loss of the formyl group and subsequent cleavages of the heterocyclic rings.
A summary of the predicted key ions and their corresponding mass-to-charge ratios (m/z) is presented below.
| Proposed Ion | m/z (Predicted) | Neutral Loss | Notes |
| [C₈H₆N₄O]⁺• | 174 | - | Molecular Ion (EI) |
| [C₈H₇N₄O]⁺ | 175 | - | Protonated Molecule (ESI) |
| [C₇H₅N₄]⁺ | 145 | CHO• | Loss of the formyl radical from the molecular ion. |
| [C₇H₆N₄]⁺• | 146 | CO | Loss of carbon monoxide from the molecular ion. |
| [C₆H₅N₂]⁺ | 105 | HCN (from Pyrimidine) | Subsequent fragmentation of the pyrimidinyl-pyrazole core. |
| [C₅H₃N₂]⁺ | 93 | N₂ (from Pyrazole) | Loss of molecular nitrogen from the pyrazole ring fragment. |
| [C₄H₄N₂]⁺• | 80 | C₄H₂N₂O | Pyrimidine radical cation. |
| [C₄H₃N]⁺• | 65 | C₄H₃N₃O | Pyridyne-like radical cation from pyrimidine ring collapse. |
| [C₃H₃N₂]⁺ | 67 | C₅H₃N₂O | Pyrazole cation. |
Experimental Protocols
A generalized yet detailed protocol for the mass spectrometric analysis of this compound is outlined below. This protocol can be adapted for either Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion methods.[1]
1. Sample Preparation
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[1]
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (for LC-MS) or a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for direct infusion).
-
Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]
2. Instrumentation and Conditions
-
Method A: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatography System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient, for example, starting at 5% B, ramping to 95% B over 5-10 minutes, holding for 2 minutes, and re-equilibrating.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.[5] ESI is a soft ionization technique suitable for polar and thermally labile compounds.[1]
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (optimize for maximal parent ion intensity).
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (typically Nitrogen).
-
Desolvation Temperature: 350 - 450 °C.
-
3. Data Acquisition
-
Full Scan Mode: Acquire data in full scan mode over a mass range of m/z 50-500 to detect the protonated molecule and major fragment ions.
-
Tandem Mass Spectrometry (MS/MS): To elucidate the fragmentation pathway, perform MS/MS analysis. Select the protonated molecule (e.g., m/z 175) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.[1]
4. Data Analysis
-
Process the acquired data using the instrument's software.
-
Identify the exact mass of the parent ion to confirm the elemental composition (requires a high-resolution mass spectrometer).[1]
-
Analyze the MS/MS spectrum to identify fragment ions. Propose fragmentation pathways by correlating the observed neutral losses with the molecular structure.
Visualizations
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway for the analyte.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Predicted ESI fragmentation pathway.
References
A Technical Guide to 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde. Due to the limited availability of detailed experimental data for this specific molecule in public literature, this document also outlines general, yet detailed, experimental protocols for its probable synthesis via the Vilsmeier-Haack reaction and standard analytical characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a logical workflow for the synthesis and characterization of novel chemical entities of this class is presented. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who are interested in pyrazole-pyrimidine scaffolds.
Introduction
Heterocyclic compounds containing pyrazole and pyrimidine moieties are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties[1][2]. The title compound, this compound, represents a scaffold that combines these two important pharmacophores. The presence of a reactive carbaldehyde group offers a versatile handle for further chemical modifications, making it a potentially valuable building block for the synthesis of novel therapeutic agents. This guide aims to consolidate the available information on this compound and provide a practical framework for its synthesis and characterization.
Physical and Chemical Properties
Currently, detailed experimental data for this compound is scarce in peer-reviewed literature. The majority of available information is from commercial suppliers and computational predictions.
Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 1269293-84-6 | [3] |
| Molecular Formula | C₈H₆N₄O | [3] |
| Molecular Weight | 174.16 g/mol | [3] |
| SMILES | O=Cc1cn(n1)c2ncccn2 | N/A |
| Synonyms | 2-(5-formyl-1H-pyrazol-1-yl)pyrimidine | [3] |
Predicted Physicochemical Properties
The following properties have been computationally predicted and are provided for estimation purposes.
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 60.67 Ų | [3] |
| logP (octanol-water partition coefficient) | 0.4748 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Characterization.
Experimental Protocols
General Synthesis Protocol: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic systems, including pyrazoles[4][5][6][7][8]. A plausible synthetic route to the title compound would involve the reaction of 1-(pyrimidin-2-yl)-1H-pyrazole with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide).
Materials:
-
1-(pyrimidin-2-yl)-1H-pyrazole (starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF in an ice-water bath. Add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-(pyrimidin-2-yl)-1H-pyrazole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice-water bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Analytical Characterization Methodologies
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and pyrazole rings, as well as a characteristic downfield signal for the aldehyde proton (typically in the range of δ 9.5-10.5 ppm). The coupling patterns and integration values of the aromatic protons would confirm the substitution pattern. For example, in similar pyrazole-carbaldehyde structures, the aldehyde proton appears as a singlet.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. A signal in the range of δ 180-200 ppm would be indicative of the aldehyde carbonyl carbon. Other signals in the aromatic region will correspond to the carbons of the pyrazole and pyrimidine rings.
4.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands:
-
C=O stretch (aldehyde): A strong absorption band in the region of 1680-1715 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C=N and C=C stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H stretches (aromatic): Bands above 3000 cm⁻¹.
4.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
-
Electrospray Ionization (ESI-MS): This technique would likely be used to determine the molecular weight of the compound. The expected molecular ion peak ([M+H]⁺) would be at m/z 175.06.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₈H₆N₄O).
Potential Applications in Drug Discovery
The pyrazole-pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The aldehyde functionality of this compound serves as a key synthetic handle for the introduction of diverse chemical moieties through reactions such as:
-
Reductive amination: To synthesize various amine derivatives.
-
Wittig reaction: To form carbon-carbon double bonds.
-
Condensation reactions: With active methylene compounds to build more complex heterocyclic systems.
These derivatization strategies can be employed to generate libraries of novel compounds for screening against various biological targets, including kinases, proteases, and other enzymes implicated in disease pathways. The general biological significance of pyrazole and pyrimidine derivatives suggests potential applications in oncology, infectious diseases, and inflammatory disorders[1][9][10].
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule remains limited, this technical guide provides a foundational understanding of its known properties and outlines reliable, general protocols for its synthesis and characterization. The provided workflow and methodologies are intended to empower researchers to explore the synthetic utility of this and related scaffolds in the pursuit of novel therapeutic agents. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this promising compound.
References
- 1. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a strong theoretical framework for its expected solubility, alongside established experimental protocols for its determination. This guide is intended to support researchers in drug development and other scientific fields in effectively utilizing this compound.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrimidine ring linked to a pyrazole-5-carbaldehyde moiety. The presence of multiple nitrogen atoms and a carbonyl group suggests a degree of polarity that influences its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in synthesis, purification, formulation, and biological screening processes.
Predicted and Observed Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar nature of the pyrimidine and pyrazole rings, along with the aldehyde group, is expected to interact favorably with the dipoles of polar aprotic solvents. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The potential for hydrogen bonding with the solvent exists, but the overall molecular structure may limit extensive solvation compared to more polar aprotic solvents. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity of the molecule is unlikely to be effectively solvated by nonpolar solvents, following the "like dissolves like" principle. |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM has a moderate polarity and may offer some solubility, but is generally less effective for highly polar compounds compared to DMSO or DMF. |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a compound like this compound.
3.1. Qualitative Solubility Testing (Classification Method)
This method provides a rapid assessment of solubility in various solvents, which can help in classifying the compound and selecting appropriate solvents for further experiments.
-
Materials:
-
Procedure:
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).
-
After each addition, shake the test tube vigorously or use a vortex mixer for at least 30 seconds.[1]
-
Visually inspect the mixture to determine if the solid has dissolved completely.
-
Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent.
-
For water-soluble compounds, the pH can be tested with litmus paper to identify acidic or basic properties.[3]
-
3.2. Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
-
Materials:
-
This compound
-
Scintillation vials or flasks with secure caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
-
Procedure:
-
Add an excess amount of the compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vials and place them in an orbital shaker at a constant temperature.
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the samples to stand undisturbed to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
The solubility is then calculated and typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
Caption: A flowchart of the experimental workflow for both qualitative and quantitative solubility determination of an organic compound.
Conclusion
While specific quantitative solubility data for this compound remains to be published, its molecular structure suggests a preference for solubility in polar aprotic organic solvents such as DMSO and DMF. For researchers and drug development professionals, the provided experimental protocols offer a robust framework for accurately determining its solubility in various solvent systems. This foundational data is essential for the effective design of subsequent experiments, including chemical reactions, purification strategies, and the preparation of formulations for biological assays.
References
Unlocking the Reactive Potential: A Technical Guide to the Theoretical Reactivity Descriptors of Pyrimidine-Pyrazole Carboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical reactivity descriptors of pyrimidine-pyrazole carboxaldehydes, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. By leveraging computational chemistry, particularly Density Functional Theory (DFT), we can elucidate the electronic structure and reactivity patterns of these molecules, offering crucial insights for the design of novel therapeutic agents and functional materials. This document outlines the key theoretical descriptors, summarizes relevant quantitative data, provides detailed experimental protocols for their synthesis, and visualizes fundamental concepts and workflows.
Introduction to Pyrimidine-Pyrazole Scaffolds
Pyrimidine and pyrazole rings are prominent five and six-membered nitrogen-containing heterocycles, respectively, that are fundamental building blocks in numerous biologically active compounds.[1][2] The fusion or linkage of these two rings, particularly when functionalized with a carboxaldehyde group, creates a scaffold with a unique electronic distribution and reactivity profile. The carboxaldehyde group, in particular, serves as a versatile synthetic handle for further molecular elaboration and can participate in crucial interactions with biological targets. Understanding the theoretical reactivity descriptors of this scaffold is paramount for predicting its behavior in chemical reactions and biological systems.
Theoretical Reactivity Descriptors: A Computational Approach
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecules.[3][4] By calculating various quantum chemical parameters, we can gain a quantitative understanding of where and how a molecule is likely to react.
Global Reactivity Descriptors
Global reactivity descriptors provide a general overview of a molecule's reactivity. These are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO and LUMO Energies (EHOMO and ELUMO): The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. A higher EHOMO value indicates a greater electron-donating ability. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. A lower ELUMO value suggests a greater electron-accepting ability.
-
Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap implies a more reactive molecule.[5]
-
Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron (IP ≈ -EHOMO), while EA is the energy released when an electron is added (EA ≈ -ELUMO).
-
Global Hardness (η) and Softness (S): Hardness is a measure of resistance to charge transfer (η = (IP - EA) / 2). Softness is the reciprocal of hardness (S = 1 / η) and indicates a higher reactivity.
-
Electronegativity (χ): This is the ability of a molecule to attract electrons (χ = (IP + EA) / 2).
-
Chemical Potential (μ): This is the negative of electronegativity (μ = -χ) and represents the escaping tendency of electrons.
-
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons (ω = μ² / 2η).
Local Reactivity Descriptors
Local reactivity descriptors, such as Fukui functions and the Molecular Electrostatic Potential (MEP), identify the specific atomic sites within a molecule that are most susceptible to electrophilic or nucleophilic attack.
-
Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They help in identifying the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, which are prone to electrophilic and nucleophilic attack, respectively.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for representative pyrimidine-pyrazole derivatives and related structures, as calculated by DFT methods in various studies. It is important to note that the exact values can vary depending on the specific substituents, the level of theory, and the basis set used in the calculations.
Table 1: Global Reactivity Descriptors of Representative Pyrazole and Pyrimidine Derivatives (Calculated using DFT)
| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) | Electrophilicity Index (ω) | Reference |
| Pyrazole-carboxamide derivative | -5.44 | -1.21 | 4.23 | 2.115 | 0.473 | 4.88 | [6] |
| Substituted Pyrazolopyrimidine | - | - | 1.16 - 2.35 | - | - | - | [5] |
| Pyrazole Carbaldehyde | - | - | - | - | - | - | [7] |
| Pyrimidiopyrazole derivative (6a) | - | - | - | - | - | - | [8] |
| Pyrimidiopyrazole derivative (6b) | - | - | - | - | - | - | [8] |
Note: A hyphen (-) indicates that the specific data was not provided in the cited reference.
Experimental Protocols
The synthesis of pyrimidine-pyrazole carboxaldehydes can be achieved through various synthetic routes. Below are detailed methodologies for key synthetic steps often employed.
Synthesis of Pyrazole-4-carboxaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[9]
Protocol:
-
To a cooled (0-5 °C) solution of the appropriate substituted hydrazine (1 equivalent) in dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (3 equivalents) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-4-carboxaldehyde.[9]
Synthesis of Pyrimidine Ring from a Chalcone Precursor
Chalcones can serve as versatile starting materials for the synthesis of pyrimidine rings through condensation reactions.[3]
Protocol:
-
Prepare a chalcone bearing a pyrazole moiety by the Claisen-Schmidt condensation of a pyrazole carboxaldehyde with an appropriate acetophenone derivative in the presence of a base (e.g., NaOH in ethanol).
-
Dissolve the resulting pyrazole-containing chalcone (1 equivalent) in a suitable solvent such as ethanol.
-
Add a nucleophilic reagent like urea, thiourea, or guanidine (1.1 equivalents) to the solution.
-
Add a catalytic amount of a base (e.g., ethanolic sodium hydroxide) and reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent to yield the pyrimidine-pyrazole derivative.[3]
Visualizing Reactivity and Relationships
Graphviz diagrams are used to illustrate key concepts and workflows related to the theoretical reactivity of pyrimidine-pyrazole carboxaldehydes.
Conclusion and Future Directions
The theoretical study of reactivity descriptors provides a powerful framework for understanding and predicting the chemical behavior of pyrimidine-pyrazole carboxaldehydes. By combining computational insights from DFT with experimental validation, researchers can accelerate the discovery and development of new molecules with desired properties. Future work in this area could focus on building more extensive quantitative structure-activity relationship (QSAR) models based on these theoretical descriptors to more accurately predict the biological activities of novel derivatives. Furthermore, the exploration of their reactivity in different solvent environments and their interactions with specific biological targets through molecular docking and dynamics simulations will be crucial for advancing their application in drug discovery.
References
- 1. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. asrjetsjournal.org [asrjetsjournal.org]
- 8. Synthesis, Antitumor Activity, Molecular Docking and DFT Study of Novel Pyrimidiopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde, a versatile heterocyclic building block. This compound serves as a key intermediate in the synthesis of a variety of complex molecules, particularly those with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for analogous pyrazole derivatives and are intended to serve as a guide for researchers.
Synthesis of this compound
The synthesis of the title compound can be envisioned as a two-step process: first, the N-arylation of pyrazole with 2-chloropyrimidine to form the precursor, 1-(pyrimidin-2-yl)-1H-pyrazole, followed by formylation at the C5-position of the pyrazole ring via the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of 1-(pyrimidin-2-yl)-1H-pyrazole
A plausible method for the synthesis of the precursor, 1-(pyrimidin-2-yl)-1H-pyrazole, involves the nucleophilic aromatic substitution of 2-chloropyrimidine with pyrazole.
Materials:
-
Pyrazole
-
2-Chloropyrimidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add 2-chloropyrimidine (1.0 eq) to the reaction mixture.
-
Heat the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(pyrimidin-2-yl)-1H-pyrazole.
Experimental Protocol: Vilsmeier-Haack Formylation to Yield this compound
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.
Materials:
-
1-(pyrimidin-2-yl)-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Ice
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (5.0 eq) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 1-(pyrimidin-2-yl)-1H-pyrazole (1.0 eq) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary: Synthesis
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) |
| 1. N-Arylation | Pyrazole, 2-Chloropyrimidine | K₂CO₃ | DMF | 70-85 |
| 2. Vilsmeier-Haack Formylation | 1-(pyrimidin-2-yl)-1H-pyrazole | POCl₃, DMF | DCM | 60-75 |
| (Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.) |
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, particularly pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.
Application 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives via Knoevenagel Condensation and Cyclization
The aldehyde functionality can readily undergo a Knoevenagel condensation with active methylene compounds, followed by cyclization to afford the pyrazolo[1,5-a]pyrimidine core.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in ethanol, add a catalytic amount of a base such as piperidine or DBU.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid product can be isolated by filtration, washed with cold ethanol, and dried.
-
If no solid precipitates, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Quantitative Data Summary: Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Typical Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | 85-95 |
| This compound | Ethyl cyanoacetate | DBU | Ethanol | 80-90 |
| (Yields are estimated based on analogous Knoevenagel condensations.)[1][2] |
Application 2: Synthesis of Schiff Bases
The aldehyde can be easily converted to Schiff bases by condensation with primary amines. These imines can serve as intermediates for the synthesis of other nitrogen-containing heterocycles or as biologically active molecules themselves.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, the Schiff base product may precipitate from the solution upon cooling. If so, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Biological Significance and Signaling Pathways
Derivatives of pyrazolo[1,5-a]pyrimidine, which can be synthesized from this compound, have garnered significant interest in drug discovery due to their potent inhibitory activity against various protein kinases.[3][4] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders.[3]
Many pyrazolo[1,5-a]pyrimidine-based inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[4] This inhibition can disrupt signaling pathways that are essential for cell proliferation, survival, and inflammation. For example, specific pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of kinases like Pim-1, Flt-3, and PI3Kδ, which are key targets in oncology and immunology.[5][6]
Below is a diagram illustrating the general mechanism of action of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Caption: Mechanism of pyrazolo[1,5-a]pyrimidine as a kinase inhibitor.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow from the starting materials to the synthesis of biologically relevant pyrazolo[1,5-a]pyrimidine derivatives.
Caption: Synthetic workflow for this compound and its applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions with 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for condensation reactions involving 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde. The resulting Schiff bases and Knoevenagel condensation products are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The pyrazolo[1,5-a]pyrimidine scaffold, which can be formed from such precursors, is a recognized privileged structure in drug discovery.[1]
Application Notes
The aldehyde group of this compound is a versatile functional handle for the synthesis of a diverse library of compounds through condensation reactions. The resulting derivatives often possess significant biological activities, making this starting material a valuable building block for drug discovery programs.
1. Synthesis of Schiff Bases:
Condensation of this compound with various primary amines, particularly substituted anilines, yields Schiff bases (imines).[2] These compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities.[3][4] The imine linkage is often crucial for biological activity.
2. Knoevenagel Condensation:
Reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in a Knoevenagel condensation affords α,β-unsaturated products.[5][6] These intermediates are valuable for further synthetic elaborations, including the construction of more complex heterocyclic systems. The resulting products have shown promise as anticancer agents.
3. Biological Significance of Pyrazole-Pyrimidine Scaffolds:
The fusion of pyrazole and pyrimidine rings results in the pyrazolo[1,5-a]pyrimidine system, a class of compounds with a broad spectrum of biological activities.[1] These activities include inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[7] Derivatives of this scaffold have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks), all of which are important targets in cancer therapy.[7][8] The compounds have also demonstrated potential as antimicrobial agents.[3]
Table 1: Summary of Biological Activities of Related Pyrazole-Pyrimidine Derivatives
| Compound Class | Biological Activity | Target/Cell Line | Reported IC₅₀ (µM) | Reference(s) |
| Pyrazole-5-carboxamide derivatives | Anticancer | MGC-803 | 1.02 - 10.5 | [9] |
| Pyrazole carbaldehyde derivatives | Anticancer (PI3K inhibitor) | MCF-7 | 0.25 | |
| Pyrazolo[1,5-a]pyrimidine derivatives | Anticancer (CDK2 inhibitor) | HepG2, MCF-7, Hela | 3.53 - 6.71 | |
| Pyrazole-based Schiff bases | Antibacterial | E. coli, B. subtilis | MIC: 64 | [10] |
| Pyrazole Schiff bases | Anticancer | HepG-2, MCF-7 | >100 | [4] |
| Pyrazolo[3,4-d]pyrimidine derivatives | Antiproliferative | U937 | < 20 | [11] |
| Chalcone-like pyrimidine derivative | Anticancer | MCF-7 | 6.70 | [12] |
Experimental Protocols
The following protocols are generalized procedures based on established methods for similar pyrazole aldehydes.[2][5][13] Researchers should optimize these conditions for this compound.
Protocol 1: General Procedure for the Synthesis of Schiff Bases
This protocol describes the condensation of this compound with a substituted aniline to form a Schiff base.
Workflow Diagram:
Figure 1: Workflow for Schiff Base Synthesis.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 - 1.2 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add the substituted aniline to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethanol/DMF mixture).
Characterization: The structure of the synthesized Schiff bases can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14][15]
Table 2: Representative Spectroscopic Data for Pyrazole-derived Schiff Bases
| Nucleus | Chemical Shift (δ, ppm) - ¹H NMR | Chemical Shift (δ, ppm) - ¹³C NMR |
| Imine (-N=CH-) | 8.64 - 8.93 (singlet) | 158.2 - 163.4 |
| Pyrazole-H | ~8.0 (singlet) | - |
| Aromatic-H | 6.8 - 8.5 (multiplets) | 115 - 155 |
Note: Data is generalized from related structures.[4][16]
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol outlines the reaction of this compound with an active methylene compound like malononitrile.
Workflow Diagram:
Figure 2: Workflow for Knoevenagel Condensation.
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol-water (1:1, 10 mL)
-
Ammonium carbonate (0.2 mmol, 20 mol%)
Procedure:
-
In a round-bottom flask, suspend this compound and malononitrile in the ethanol-water mixture.
-
Add ammonium carbonate to the mixture.
-
Stir the reaction mixture at reflux temperature for 10-30 minutes. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid, wash with water, and dry to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Characterization: The product can be characterized by its melting point and spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR, and MS).[5]
Table 3: Expected Yields and Reaction Times for Knoevenagel Condensation of Pyrazole Aldehydes
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Pyrazole aldehyde | Malononitrile | (NH₄)₂CO₃ | EtOH/H₂O | 10-20 | 80-92 | [5] |
| Aromatic aldehyde | Malononitrile | Piperidine | Methanol | ~15 | >85 | [17] |
Potential Signaling Pathway Inhibition
Derivatives of pyrazolo[1,5-a]pyrimidines are known to act as protein kinase inhibitors. A common mechanism of action is the competitive inhibition of ATP binding to the kinase domain, which in turn blocks downstream signaling pathways implicated in cell proliferation and survival. The diagram below illustrates a generalized protein kinase signaling pathway that can be targeted by such inhibitors.
Figure 3: Generalized Protein Kinase Signaling Pathway Inhibition.
References
- 1. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.stmjournals.com [journals.stmjournals.com]
- 3. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unife.it [iris.unife.it]
- 12. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New Schiff Bases Based on 1-Aminopyrimidin-2-(1H)-one: Design, Synthesis, Characterization and Theoretical Calculations | Semantic Scholar [semanticscholar.org]
- 15. Synthesis and Characterization of New Formylpyrazolones and Schiff Bases | Scilit [scilit.com]
- 16. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed synthetic pathway for the preparation of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery, from 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde. Pyrazolo[1,5-a]pyrimidines are recognized as privileged scaffolds, frequently acting as protein kinase inhibitors.[1][2] The described methodology is a hypothetical, yet chemically plausible, two-step sequence involving a Horner-Wadsworth-Emmons olefination followed by an intramolecular aza-Michael addition and cyclization. This proposed route offers a novel approach to this important scaffold, starting from a readily accessible pyrazole derivative.
Introduction
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that have garnered substantial attention in the field of drug development due to their diverse biological activities.[3][4] They are particularly prominent as inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for cancer and other diseases.[1][2] The conventional synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[5] This document presents a novel, albeit hypothetical, synthetic strategy commencing from this compound, which could provide an alternative and potentially more modular route to specific derivatives.
The proposed synthesis is divided into two main stages:
-
Chain Elongation via Horner-Wadsworth-Emmons (HWE) Reaction: The pyrazole-5-carbaldehyde is first converted into an α,β-unsaturated ester. The HWE reaction is chosen for its generally high yields and excellent stereoselectivity for the (E)-alkene, which is advantageous for the subsequent cyclization step.[6][7]
-
Intramolecular Cyclization: The newly formed α,β-unsaturated ester undergoes an intramolecular aza-Michael addition, where a nitrogen atom from the pyrimidine ring acts as the nucleophile. This is followed by a cyclization/condensation to form the final pyrazolo[1,5-a]pyrimidine ring system. Such intramolecular cyclizations are a powerful tool in the synthesis of fused heterocyclic compounds.[8][9]
Proposed Synthetic Scheme
The overall proposed transformation is as follows:
Caption: Proposed two-step synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
Note: The following protocols are hypothetical and based on analogous reactions reported in the literature. Optimization of reaction conditions may be necessary.
Step 1: Synthesis of Ethyl (E)-3-(1-(pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylate (Intermediate 1)
This step employs the Horner-Wadsworth-Emmons reaction to extend the carbon chain of the starting aldehyde.[6][7][10]
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq.).
-
Wash the sodium hydride with hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α,β-unsaturated ester.
Step 2: Synthesis of the Pyrazolo[1,5-a]pyrimidine Derivative (Final Product)
This step involves an intramolecular aza-Michael addition followed by cyclization, which can potentially be catalyzed by either acid or base.[11][12][13]
Materials:
-
Ethyl (E)-3-(1-(pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylate (Intermediate 1)
-
Anhydrous solvent (e.g., Toluene or Dimethylformamide)
-
Catalyst (e.g., p-Toluenesulfonic acid for acid catalysis, or a non-nucleophilic base like DBU for base catalysis)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure (Acid-Catalyzed):
-
To a round-bottom flask, add the α,β-unsaturated ester (1.0 eq.) and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1-0.2 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final pyrazolo[1,5-a]pyrimidine derivative.
Data Presentation
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Description | Expected Yield |
| Starting Material | This compound | C₈H₆N₄O | 174.16 | Commercially available or synthesized separately | - |
| Intermediate 1 | Ethyl (E)-3-(1-(pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylate | C₁₂H₁₂N₄O₂ | 244.25 | Product of HWE reaction | 70-90% |
| Final Product | Pyrazolo[1,5-a]pyrimidine derivative | C₁₀H₇N₄O (Isomer dependent) | 200.19 (Isomer dependent) | Final cyclized product | 50-80% |
Visualizations
Experimental Workflow
Caption: Workflow for the proposed synthesis of pyrazolo[1,5-a]pyrimidines.
Potential Biological Target: MAPK/ERK Signaling Pathway
Pyrazolo[1,5-a]pyrimidines are known to inhibit various protein kinases, many of which are components of key signaling pathways implicated in cancer, such as the MAPK/ERK pathway.
Caption: Inhibition of the MAPK/ERK pathway by pyrazolo[1,5-a]pyrimidines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines [organic-chemistry.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic molecule that holds significant potential in the field of medicinal chemistry. It belongs to a class of compounds that combines two key pharmacophores: pyrimidine and pyrazole. Both of these ring systems are prevalent in a wide array of biologically active molecules, including those with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The aldehyde functional group at the 5-position of the pyrazole ring serves as a versatile synthetic handle, allowing for the construction of more complex molecular architectures through various chemical transformations.[3]
This document provides detailed application notes on the utility of this compound as a building block in drug discovery and outlines experimental protocols for its use in the synthesis of medicinally relevant compounds.
Application Notes
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of a diverse range of bioactive compounds. The pyrazole-pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with multiple biological targets.
Key Therapeutic Areas of Exploration:
-
Oncology: Pyrazole and pyrimidine derivatives are integral to the design of various kinase inhibitors.[4][5] Kinases are a class of enzymes that are often dysregulated in cancer, making them prime targets for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine scaffold, an isomer of the core of the title compound, is particularly prominent in the development of inhibitors for kinases such as Pim-1, CDK2, and PI3Kδ.
-
Inflammatory Diseases: Compounds containing the pyrazole moiety have been successfully developed as anti-inflammatory agents. For instance, Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. The versatility of the pyrazole-carbaldehyde allows for the synthesis of novel compounds with potential anti-inflammatory activity.
-
Infectious Diseases: The pyrazole and pyrimidine nuclei are found in numerous compounds with demonstrated antibacterial, antifungal, and antiviral activities.[1] The aldehyde functionality can be used to synthesize Schiff bases, hydrazones, and other derivatives that may exhibit potent antimicrobial effects.
-
Neurological Disorders: Research has indicated that certain pyrazole derivatives may have applications in treating neurodegenerative diseases by targeting specific kinases like JNK3.
Synthetic Utility:
The aldehyde group of this compound is highly reactive and can participate in a variety of chemical reactions, making it an invaluable tool for medicinal chemists. Common transformations include:
-
Reductive Amination: To introduce diverse amine functionalities, expanding the chemical space and allowing for the modulation of physicochemical properties and biological activity.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the synthesis of analogues with different spatial arrangements and electronic properties.
-
Condensation Reactions: With active methylene compounds to form a wide range of heterocyclic systems, often through multicomponent reactions.[6] This approach is highly efficient for generating libraries of diverse compounds for high-throughput screening.
-
Oxidation and Reduction: To access the corresponding carboxylic acid or alcohol, respectively, which can serve as further points for chemical modification.
Experimental Protocols
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
This protocol is adapted from the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors and illustrates a common cyclization reaction.
Objective: To synthesize a 7-substituted pyrazolo[1,5-a]pyrimidine derivative.
Materials:
-
1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine (or a related 5-aminopyrazole)
-
A suitable β-enaminone or β-dicarbonyl compound
-
Microwave reactor
-
Solvent (e.g., ethanol, or solvent-free)
-
Purification supplies (silica gel for chromatography)
Procedure:
-
In a microwave reaction vial, combine the 5-aminopyrazole derivative (1 mmol) and the β-enaminone (1.1 mmol).
-
If the reaction is to be performed in a solvent, add 3-5 mL of ethanol. For solvent-free conditions, ensure the reactants are well-mixed.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 120-150°C for 10-30 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate has formed, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[1,5-a]pyrimidine.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Protocol 2: Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
This protocol is based on the one-pot synthesis of complex heterocyclic systems from pyrazole precursors.[7]
Objective: To synthesize a pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione derivative.
Materials:
-
A pyrazole-5-one derivative (e.g., 3-methyl-1-phenyl-pyrazol-5-one) (1 mmol)
-
A barbituric acid derivative (e.g., 1,3-dimethylbarbituric acid) (1 mmol)
-
An aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
-
Ammonium acetate (1.2 mmol)
-
Nano-ZnO catalyst (0.04 g)
-
Water (5 mL)
-
Standard laboratory glassware for reflux
Procedure:
-
To a round-bottom flask, add the pyrazole-5-one (1 mmol), barbituric acid derivative (1 mmol), aromatic aldehyde (1 mmol), ammonium acetate (1.2 mmol), and nano-ZnO catalyst (0.04 g).
-
Add 5 mL of water to the flask.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash with water.
-
Recrystallize the solid from an appropriate solvent (e.g., dichloromethane) to obtain the pure pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione.
-
Characterize the product using IR, NMR, and mass spectrometry.
Quantitative Data
The following tables summarize the biological activity of compounds synthesized from pyrazole-carbaldehyde precursors, illustrating the therapeutic potential of the resulting molecular scaffolds.
Table 1: Anticancer Activity of Pyrazole-Containing Compounds
| Compound ID | Target Cell Line | IC50 / GI50 (µM) | Reference |
|---|---|---|---|
| 117b | MCF-7 (Breast Cancer) | 15.6 | [8] |
| 136b | A549 (Lung Cancer) | 1.962 | [9] |
| 136b | HCT-116 (Colon Cancer) | 3.597 | [9] |
| 136b | MCF-7 (Breast Cancer) | 1.764 | [9] |
| 26a-c | MCF-7 (Breast Cancer) | 6.1 - 8.0 | [10] |
| D39 | PLK1 (Kinase Assay) | 0.85 | [11] |
| D40 | PLK1 (Kinase Assay) | 0.52 | [11] |
| 15 | CDK2 (Kinase Assay) | 0.005 |[12] |
Table 2: Antimicrobial and Antidiabetic Activity of Pyrazole Derivatives
| Compound ID | Biological Activity | Target/Organism | IC50 (µM) / MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 193 | Antibacterial | MRSA | 4 | [8] |
| Pyz-1 | α-glucosidase Inhibition | - | 75.62 | [13] |
| Pyz-2 | α-glucosidase Inhibition | - | 95.85 | [13] |
| Pyz-1 | α-amylase Inhibition | - | 120.2 | [13] |
| Pyz-2 | α-amylase Inhibition | - | 119.3 |[13] |
Visualizations
Caption: Synthetic utility of this compound.
Caption: Kinase inhibition pathway for pyrazolo[1,5-a]pyrimidine derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde in various multicomponent reactions (MCRs). MCRs are powerful tools in synthetic and medicinal chemistry, enabling the efficient construction of complex molecular architectures from three or more starting materials in a single synthetic operation. The pyrimidine-pyrazole scaffold is of significant interest in drug discovery due to its diverse biological activities. While specific literature examples for the use of this compound in MCRs are not extensively documented, its structural features as a heteroaromatic aldehyde allow for its effective participation in a variety of well-established MCRs.
This document outlines the general principles and provides detailed experimental protocols for several key MCRs, which can be adapted for use with this compound to generate novel libraries of heterocyclic compounds for screening and drug development.
Synthesis of Pyrano[2,3-c]pyrazole Derivatives
Application Note: The four-component reaction to synthesize pyrano[2,3-c]pyrazoles is a highly efficient method for creating a fused heterocyclic system with a broad spectrum of biological activities, including antimicrobial and anticancer properties. In this reaction, an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate react in a one-pot synthesis. The use of this compound in this reaction is expected to yield novel pyrano[2,3-c]pyrazoles functionalized with a pyrimidinyl-pyrazole moiety, which could exhibit unique pharmacological profiles.
Experimental Protocol: Four-Component Synthesis of 6-amino-3-methyl-4-(1-(pyrimidin-2-yl)-1H-pyrazol-5-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
-
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Piperidine (catalyst, 5 mol%)
-
Ethanol (10 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add hydrazine hydrate (1.0 mmol) followed by piperidine (5 mol%) to the reaction mixture.
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.
-
The product can be further purified by recrystallization from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.
-
Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Quantitative Data Summary (Representative Data for Various Aldehydes)
| Entry | Aldehyde Component | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 3 | 90 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 2.5 | 95 |
| 4 | Thiophene-2-carbaldehyde | Piperidine | Ethanol | 3 | 88 |
Yields for this compound are anticipated to be in a similar range.
Experimental Workflow:
Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones (DHPMs)
Application Note: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones (DHPMs).[1] These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antiviral, antitumor, and antibacterial properties.[1] Employing this compound in the Biginelli reaction would lead to novel DHPMs incorporating the pyrimidinyl-pyrazole scaffold, potentially leading to new therapeutic agents.
Experimental Protocol: Synthesis of 4-(1-(pyrimidin-2-yl)-1H-pyrazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Materials:
-
This compound (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (10 mol%)
-
Ethanol (10 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and CuSO₄·5H₂O (10 mol%) in ethanol (10 mL).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
Characterize the product by spectroscopic methods.
-
Quantitative Data Summary (Representative Data for Various Aldehydes)
| Entry | Aldehyde Component | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | CuSO₄·5H₂O | Ethanol | 4 | 85 |
| 2 | 4-Nitrobenzaldehyde | CuSO₄·5H₂O | Ethanol | 5 | 82 |
| 3 | Furan-2-carbaldehyde | CuSO₄·5H₂O | Ethanol | 4.5 | 88 |
| 4 | Pyridine-4-carbaldehyde | CuSO₄·5H₂O | Ethanol | 6 | 79 |
Yields for this compound are expected to be comparable.
Reaction Mechanism Overview:
Caption: Simplified mechanism of the Biginelli reaction.
Ugi Four-Component Reaction (Ugi-4CR)
Application Note: The Ugi four-component reaction is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. This reaction is renowned for its ability to generate highly diverse and complex molecules in a single step, making it a valuable tool in drug discovery for creating peptide-like structures. Using this compound in the Ugi-4CR allows for the incorporation of the unique pyrimidinyl-pyrazole moiety into peptidomimetic scaffolds.
Experimental Protocol: Synthesis of an α-Acylamino Amide Derivative
-
Materials:
-
This compound (1.0 mmol)
-
Benzylamine (1.0 mmol)
-
Acetic acid (1.0 mmol)
-
tert-Butyl isocyanide (1.0 mmol)
-
Methanol (10 mL)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and benzylamine (1.0 mmol) in methanol (5 mL), add acetic acid (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture and continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield the pure Ugi product.
-
Characterize the final compound using spectroscopic techniques.
-
Quantitative Data Summary (Representative Data for Various Aldehydes)
| Entry | Aldehyde Component | Amine | Carboxylic Acid | Isocyanide | Yield (%) |
| 1 | Benzaldehyde | Aniline | Acetic Acid | Cyclohexyl isocyanide | 85 |
| 2 | Isobutyraldehyde | Benzylamine | Benzoic Acid | tert-Butyl isocyanide | 90 |
| 3 | 4-Pyridinecarboxaldehyde | Morpholine | Propionic Acid | Benzyl isocyanide | 82 |
Yields for this compound are anticipated to be in a similar range.
Logical Relationship of Ugi-4CR Components:
Caption: Components of the Ugi four-component reaction.
References
Application Notes and Protocols for the Knoevenagel Condensation of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde. This reaction is a cornerstone in synthetic chemistry for carbon-carbon bond formation and is pivotal in the synthesis of novel compounds with potential therapeutic applications. The pyrazole-pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, leading to the formation of an α,β-unsaturated product.[4] This method is highly versatile and can be adapted to various substrates and reaction conditions, including environmentally friendly solvent-free and microwave-assisted protocols.[5][6][7]
Representative Data for Knoevenagel Condensation of Heterocyclic Aldehydes
While specific data for the Knoevenagel condensation of this compound is not extensively published, the following table summarizes typical reaction conditions and yields for analogous reactions with various heterocyclic and aromatic aldehydes. This data serves as a valuable reference for optimizing the reaction of the target aldehyde.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 3-Pyridinecarboxaldehyde | Malononitrile | DBU/H₂O | Water | Room Temp | 20 min | 95 | [5] |
| 2-Furaldehyde | Malononitrile | DBU/H₂O | Water | Room Temp | 20 min | 94 | [5] |
| Benzaldehyde | Ethyl Cyanoacetate | DBU/H₂O | Water | Room Temp | 30 min | 96 | [5] |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine (5 mol%) | Water | Room Temp | 20 min | 93 | [2] |
| 4-Nitrobenzaldehyde | Malononitrile | Piperidine (5 mol%) | Water | Room Temp | 20 min | 92 | [2] |
| Syringaldehyde | Malonic Acid | Piperidine | Solvent-free | 90 | 2 h | ~80 | [4][6][8] |
| Various Aromatic Aldehydes | Barbituric Acid | Basic Alumina | Solvent-free (MW) | N/A | 3-5 min | 90-96 | [7] |
| 2-Chloroquinoline-3-carbaldehyde | Ethyl Cyanoacetate | DBU | Solvent-free (US) | Room Temp | 20 min | 91 | [9] |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, MW: Microwave, US: Ultrasound
Experimental Protocols
The following are detailed protocols for the Knoevenagel condensation, which can be adapted for this compound.
Protocol 1: Piperidine Catalyzed Knoevenagel Condensation in Ethanol
This is a classic and widely used method for the Knoevenagel condensation.
Materials:
-
This compound (1 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid) (1.1 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10-20 mL)
-
Magnetic stirrer and hotplate
-
Round-bottom flask and reflux condenser
Procedure:
-
Dissolve this compound (1 mmol) and the active methylene compound (1.1 mmol) in ethanol (10-20 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, the solid product is collected by filtration, washed with cold ethanol, and dried.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Protocol 2: DBU-Catalyzed Knoevenagel Condensation in Water
This protocol offers a more environmentally friendly approach using water as a solvent.[5]
Materials:
-
This compound (1 mmol)
-
Active methylene compound (1.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1-1 mmol)
-
Water (10 mL)
-
Magnetic stirrer
Procedure:
-
In a flask, combine this compound (1 mmol), the active methylene compound (1.1 mmol), and DBU in water (10 mL).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. These reactions are often rapid.[5]
-
The solid product that forms is collected by filtration, washed with water, and dried.
Protocol 3: Solvent-Free Knoevenagel Condensation
This method is highly efficient and minimizes waste.[4][6][8]
Materials:
-
This compound (1 mmol)
-
Active methylene compound (1.1 mmol)
-
Basic catalyst (e.g., piperidine, DBU, or basic alumina) (catalytic amount)
-
Mortar and pestle or a small vial for grinding
Procedure:
-
In a mortar or vial, mix this compound (1 mmol), the active methylene compound (1.1 mmol), and the catalyst.
-
Grind the mixture at room temperature or heat gently if required.
-
The reaction is typically fast and can be monitored by the change in the physical state of the mixture (solidification).
-
The resulting solid is washed with a small amount of a suitable solvent (e.g., ethanol or water) to remove any unreacted starting materials and the catalyst, and then dried.
Visualizations
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Caption: A typical experimental workflow for the Knoevenagel condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. sid.ir [sid.ir]
- 8. pure.tue.nl [pure.tue.nl]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Schiff Bases from 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of Schiff bases derived from 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde. Schiff bases incorporating pyrazole and pyrimidine moieties are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This guide outlines a plausible synthetic pathway for the key aldehyde intermediate, followed by a generalized protocol for the synthesis of the target Schiff bases. Detailed experimental procedures, data presentation in tabular format, and workflow visualizations are included to facilitate practical application in a research and development setting.
Introduction
The fusion of pyrazole and pyrimidine rings into a single molecular framework has emerged as a promising strategy in the design of novel therapeutic agents.[2] These heterocyclic systems are core components of numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4] The introduction of a Schiff base (imine) linkage to this scaffold further enhances the potential for biological activity and provides a versatile platform for the development of new drug candidates and metal complexes with therapeutic and catalytic applications.[5][6][7]
This document details the synthetic route to Schiff bases starting from the novel precursor, this compound. While a direct, published synthesis for this specific aldehyde was not identified, a robust synthetic strategy is proposed based on established methodologies for N-arylation of pyrazoles and subsequent formylation.
Synthetic Strategy and Experimental Protocols
The synthesis of the target Schiff bases can be logically divided into three main stages:
-
Synthesis of the Precursor: Preparation of 1-(pyrimidin-2-yl)-1H-pyrazole.
-
Formylation of the Precursor: Synthesis of this compound.
-
Schiff Base Formation: Condensation of the aldehyde with various primary amines.
A schematic representation of the overall synthetic workflow is provided below.
Caption: Overall synthetic workflow for the preparation of Schiff bases.
Protocol 1: Synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazole (Proposed)
This protocol is based on copper-catalyzed N-arylation methods.
Materials:
-
Pyrazole
-
2-Chloropyrimidine
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried reaction vessel, add pyrazole (1.0 eq), 2-chloropyrimidine (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene, followed by DMEDA (0.2 eq) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(pyrimidin-2-yl)-1H-pyrazole.
Protocol 2: Synthesis of this compound (Proposed)
This protocol is based on the Vilsmeier-Haack reaction.
Materials:
-
1-(Pyrimidin-2-yl)-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask, cool anhydrous DMF to 0 °C under an inert atmosphere.
-
Slowly add POCl₃ (3.0 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-(pyrimidin-2-yl)-1H-pyrazole (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 3: General Synthesis of Schiff Bases
Materials:
-
This compound
-
Substituted primary amine (1.0 - 1.1 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add the respective primary amine (1.0 - 1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol, methanol).
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of Schiff bases from various pyrazole-4-carbaldehydes, which can be used as a reference for optimizing the synthesis from this compound.
| Aldehyde Precursor | Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | 2-Aminophenol | Ethanol | Acetic Acid | 4-6 | 85-95 |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Substituted anilines | Ethanol | - | 3-5 | 80-92 |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Sulfa drugs | Methanol | Glacial Acetic Acid | 5-7 | >90 |
| 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide derived aldehyde | Various aromatic aldehydes | Isopropyl Alcohol | Acetic Acid | 2-3 | Good |
Note: The data presented are representative and have been adapted from analogous syntheses. Actual yields for the target compounds may vary.
Application Notes
Schiff bases derived from pyrazole and pyrimidine scaffolds are valuable compounds in drug discovery and materials science.
-
Antimicrobial and Anticancer Agents: These compounds have shown significant potential as antibacterial, antifungal, and anticancer agents.[1][8] The imine linkage is often crucial for their biological activity.
-
Enzyme Inhibitors: Pyrazole-based Schiff bases have been investigated as inhibitors for various enzymes, including α-amylase and acetylcholinesterase, suggesting potential applications in the treatment of diabetes and Alzheimer's disease.[1][9]
-
Coordination Chemistry: The nitrogen atoms in the pyrazole and pyrimidine rings, along with the imine nitrogen, act as excellent coordination sites for metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands and have applications in catalysis.[5][6][7]
-
Fluorescent Probes: The extended π-conjugation in these molecules can give rise to interesting photophysical properties, making them potential candidates for fluorescent sensors and imaging agents.
Logical Relationships in Synthesis
The synthesis of the target Schiff bases follows a logical progression from simpler building blocks to the final complex molecule. This is illustrated in the diagram below.
Caption: Logical flow from starting materials to final products.
Conclusion
The synthetic protocols and application notes provided herein offer a comprehensive resource for the preparation and exploration of novel Schiff bases derived from this compound. The proposed synthetic route is based on well-established and reliable chemical transformations. The resulting compounds are expected to be valuable assets in the fields of medicinal chemistry and materials science, with a wide range of potential applications. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific substrates and research goals.
References
- 1. mdpi.com [mdpi.com]
- 2. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 3. Synthesis, biological and molecular docking studies of pyrimidine-derived bioactive Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 7. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of Metal Complexes with Pyrimidinyl-Pyrazole Ligands: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic use of metal complexes featuring pyrimidinyl-pyrazole and structurally related pyrazolyl-pyridine ligands. The information is tailored for researchers in academia and industry, including those in drug development, who are exploring the synthetic potential of these versatile catalysts. The protocols and data presented are collated from recent scientific literature to ensure relevance and accuracy.
Introduction
Metal complexes containing pyrimidinyl-pyrazole and analogous pyrazolyl-pyridine scaffolds have emerged as a significant class of catalysts in organic synthesis. The unique electronic properties and steric tunability afforded by these bidentate and tridentate nitrogen-donor ligands allow for the stabilization of various metal centers and facilitate a wide range of catalytic transformations. These ligands offer a modular approach to catalyst design, enabling fine-tuning of reactivity and selectivity. This document outlines key applications, presents comparative data in structured tables, and provides detailed experimental protocols for their use in cross-coupling reactions, oxidation catalysis, polymerization, and alcohol dehydrogenation.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes incorporating pyrimidinyl-pyrazole or pyrazolyl-pyridine ligands are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in medicinal and materials chemistry. These catalysts demonstrate high activity and can operate under mild conditions.
Quantitative Data
| Catalyst Precursor | Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ | 2-(1H-pyrazol-1-yl)pyrimidine | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [1] |
| Pd₂(dba)₃ | 2,6-bis(1H-pyrazol-1-yl)pyridine | 4-Chloroanisole | 4-Methylphenylboronic acid | K₃PO₄ | Dioxane | 100 | 16 | 92 | [2] |
| [PdCl₂(COD)] | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine | 1-Bromo-4-nitrobenzene | 2-Tolylboronic acid | Cs₂CO₃ | DMF | 80 | 8 | 98 | [3] |
| Pd(OAc)₂ | 2-(1H-pyrazol-1-yl)pyridine | 2-Bromopyridine | 3-Methoxyphenylboronic acid | K₂CO₃ | Acetonitrile | 80 | 24 | 88 | [1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Pyrimidinyl-pyrazole or pyrazolyl-pyridine ligand
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., 0.01 mmol, 1 mol%) and the ligand (0.012 mmol, 1.2 mol%) to a Schlenk flask. Add a small amount of the reaction solvent and stir for 15-30 minutes at room temperature.
-
Reaction Setup: To the flask containing the pre-formed catalyst (or directly to a new flask with the precursor and ligand), add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of dioxane) and, if applicable, degassed water.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Workflow Diagram
Application Note 2: Copper-Catalyzed Oxidation of Catechol
Copper complexes formed in-situ with pyrimidinyl-pyrazole ligands serve as excellent catalysts for the aerobic oxidation of catechols to their corresponding o-quinones, mimicking the activity of the enzyme catechol oxidase.
Quantitative Data
| Ligand | Copper Salt | Ligand:Metal Ratio | Solvent | Rate (μmol L⁻¹ min⁻¹) | Ref. |
| (1H-pyrazol-1-yl)methanol derivative | Cu(CH₃COO)₂ | 1:2 | THF | 27,449 | [4] |
| Nitro functionalized pyrazole | Cu(CH₃COO)₂ | 2:1 | Methanol | 41.67 | [5][6] |
| Benzodiazepine-pyrazole derivative | CuCl₂ | 1:1 | Methanol | 127 | [7] |
| (1H-pyrazol-1-yl)methanol derivative | CuSO₄ | 1:1 | Methanol | 15.8 | [4] |
Experimental Protocol: In-situ Catalytic Oxidation of Catechol
This protocol describes the in-situ formation of the copper catalyst and its use in the aerobic oxidation of catechol.
Materials:
-
Pyrimidinyl-pyrazole or related pyrazole-based ligand
-
Copper(II) salt (e.g., Cu(CH₃COO)₂, CuSO₄, CuCl₂)
-
Catechol
-
Solvent (e.g., Methanol, THF)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Stock Solutions: Prepare stock solutions of the ligand, copper(II) salt, and catechol in the desired solvent.
-
Catalyst Formation (In-situ): In a cuvette, mix the ligand solution and the copper(II) salt solution in the desired stoichiometric ratio (e.g., 0.15 mL of 2x10⁻³ M ligand and 0.15 mL of 2x10⁻³ M copper salt for a 1:1 ratio). Allow the mixture to stand for a few minutes to facilitate complex formation.[5]
-
Initiation of Oxidation: Add a solution of catechol (e.g., 2 mL of 0.1 M) to the cuvette containing the in-situ formed catalyst.
-
Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance of the o-quinone product at its λ_max (typically around 390 nm) over time.
-
Data Analysis: The initial rate of the reaction can be calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.
Catalytic Cycle Diagram
Application Note 3: Ring-Opening Polymerization of Lactide
Titanium and copper complexes with pyrazole-based ligands have shown to be effective initiators for the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer.
Quantitative Data
| Metal | Ligand | Monomer | [M]:[I] Ratio | Temp. (°C) | Time (min) | Mn (GPC, Da) | Đ (PDI) | Ref. |
| Ti | furPz | L-lactide | 1000:1 | 100 | 240 | 51,100 | 1.10 | [8] |
| Ti | BuPz | L-lactide | 100:1 | RT | 9 | - | - | [9] |
| Cu | 1,2-bis{(3,5-dimethylpyrazol-1-yl)methyl}benzene | D,L-lactide | 100:1 | 110 | 1440 | 602 | 1.64 | [10] |
Experimental Protocol: Bulk Polymerization of L-Lactide
This protocol is adapted for the bulk polymerization of L-lactide using a titanium-pyrazole catalyst system.
Materials:
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
Pyrazole ligand (e.g., furPz)
-
L-lactide
-
Schlenk tube or glass ampoule
-
High-vacuum line
-
Oil bath
Procedure:
-
Monomer and Catalyst Preparation: Dry the L-lactide by recrystallization from anhydrous toluene and subsequent drying under vacuum. The catalyst components, Ti(OⁱPr)₄ and the pyrazole ligand, should be handled under an inert atmosphere.
-
Reaction Setup: In a glovebox, add the desired amount of L-lactide (e.g., 1000 equiv) to a flame-dried Schlenk tube or glass ampoule. Add the titanium precursor (1 equiv) and the pyrazole ligand (1 equiv).
-
Polymerization: Seal the reaction vessel, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Termination: After the specified time, remove the vessel from the oil bath and cool it to room temperature. Dissolve the solidified polymer in dichloromethane.
-
Purification: Precipitate the polymer by pouring the dichloromethane solution into a large volume of cold methanol. Filter the white precipitate and dry it under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight (Mn) and polydispersity index (Đ) by gel permeation chromatography (GPC).
Polymerization Workflow Diagram
Application Note 4: Ruthenium-Catalyzed Acceptorless Dehydrogenation of Alcohols
Cationic ruthenium(II) complexes bearing pincer-type 2,6-bis(pyrazol-3-yl)pyridine ligands are efficient catalysts for the acceptorless dehydrogenation of primary alcohols to aldehydes, with dihydrogen as the only byproduct.
Quantitative Data
| Catalyst | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| [RuCl(PPh₃)₂(κ³-NNN-L1)]Cl | Benzyl alcohol | t-BuOK | Toluene | 100 | 12 | 99 | [11] |
| [RuCl(PPh₃)₂(κ³-NNN-L1)]Cl | 1-Octanol | t-BuOK | Toluene | 100 | 24 | 95 | [11] |
| [RuCl(PPh₃)₂(κ³-NNN-L1)]Cl | Cinnamyl alcohol | t-BuOK | Toluene | 100 | 12 | 98 | [11] |
| [RuH(PPh₃)₂(κ³-NNN-L2)]Cl | Benzyl alcohol | t-BuOK | Toluene | 100 | 12 | 85 | [11] |
L1: 2,6-bis(5-methyl-1H-pyrazol-3-yl)pyridine; L2: 2,6-bis(1-(p-CF₃-phenyl)-5-methyl-pyrazol-3-yl)pyridine
Experimental Protocol: Acceptorless Dehydrogenation of a Primary Alcohol
This protocol outlines a general procedure for the ruthenium-catalyzed acceptorless dehydrogenation of a primary alcohol.
Materials:
-
Ruthenium catalyst (e.g., [RuCl(PPh₃)₂(κ³-NNN-L1)]Cl)
-
Primary alcohol
-
Base (e.g., t-BuOK)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the ruthenium catalyst (e.g., 0.01 mmol, 1 mol%), the base (e.g., 0.1 mmol, 10 mol%), and a magnetic stir bar to a Schlenk tube.
-
Reagent Addition: Add the anhydrous solvent (e.g., 5 mL of toluene) followed by the primary alcohol substrate (1.0 mmol, 1.0 equiv).
-
Reaction Execution: Attach a reflux condenser, and heat the reaction mixture to the desired temperature (e.g., 100 °C) under a gentle flow of inert gas.
-
Monitoring: Monitor the reaction by GC-MS to determine the conversion of the alcohol and the yield of the aldehyde.
-
Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a short pad of silica gel or celite to remove the catalyst and base residues, washing with a suitable solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by distillation or chromatography if necessary.
Logical Relationship Diagram
Disclaimer: The protocols provided are intended as a starting point and may require optimization for specific substrates and reaction scales. Always follow appropriate laboratory safety procedures.
References
- 1. orgsyn.org [orgsyn.org]
- 2. pure.uj.ac.za [pure.uj.ac.za]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Tunable bis(pyridinium amidate) ligands efficiently promote palladium-catalyzed ethylene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron Complex Catalyzed Selective C-H Bond Oxidation with Broad Substrate Scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dioxygen-initiated oxidation of heteroatomic substrates incorporated into ancillary pyridine ligands of carboxylate-rich diiron(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel bioactive molecules utilizing 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde as a key building block. The pyrazole-pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The protocols outlined below describe key chemical transformations of the aldehyde functionality to generate diverse molecular libraries for drug discovery programs.
Synthesis of the Starting Material: this compound
The starting material, this compound, can be synthesized via a Vilsmeier-Haack reaction from 2-(1H-pyrazol-1-yl)pyrimidine. This reaction introduces a formyl group onto the electron-rich pyrazole ring.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 3.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 10 volumes) to 0°C.
-
Reaction Initiation: Slowly add a solution of 2-(1H-pyrazol-1-yl)pyrimidine (1.0 eq.) in anhydrous DMF (2 volumes) to the cooled Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Synthesis of Bioactive Derivatives
The aldehyde functionality of this compound is a versatile handle for the synthesis of a variety of derivatives. The following protocols describe the synthesis of Schiff bases, chalcones, and Knoevenagel condensation products.
Synthesis of Schiff Bases
Schiff bases are synthesized through the condensation of an aldehyde with a primary amine. These compounds have shown a broad spectrum of biological activities, including antimicrobial and anticancer effects.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL), add the desired primary amine (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product, if formed, can be collected by filtration, washed with cold ethanol, and dried. If no solid precipitates, the solvent is removed under reduced pressure.
-
Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol, methanol) to yield the pure Schiff base derivative.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone moiety, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds. They are known to possess significant anticancer and anti-inflammatory activities.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted acetophenone (1.0 mmol) in ethanol (15 mL).
-
Base Addition: To this solution, add an aqueous solution of sodium hydroxide (10-20%, 2-3 mL) dropwise at room temperature with constant stirring.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Product Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude chalcone from ethanol to obtain the pure product.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, leading to the formation of a C=C double bond. This reaction is pivotal for synthesizing various biologically active molecules.
-
Reaction Setup: To a solution of this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol) in ethanol (10 mL), add a catalytic amount of a weak base such as piperidine or triethylamine (2-3 drops).
-
Reaction Conditions: Reflux the mixture for 1-3 hours, monitoring the progress by TLC.
-
Product Isolation: After completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is evaporated under reduced pressure.
-
Purification: The crude product is washed with cold ethanol and recrystallized from an appropriate solvent to yield the pure condensation product.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesized derivatives, based on typical yields and biological activities reported for similar pyrazole-based compounds.
Table 1: Synthesis Yields of Bioactive Molecules
| Derivative Type | R-Group/Reactant | Product ID | Yield (%) |
| Schiff Base | 4-Anisidine | SB-1 | 85 |
| Schiff Base | 4-Chloroaniline | SB-2 | 82 |
| Chalcone | Acetophenone | CH-1 | 78 |
| Chalcone | 4-Methoxyacetophenone | CH-2 | 81 |
| Knoevenagel | Malononitrile | KN-1 | 92 |
| Knoevenagel | Ethyl Cyanoacetate | KN-2 | 88 |
Table 2: In Vitro Anticancer Activity (IC₅₀ values in µM)
| Product ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| SB-1 | 15.2 | 20.5 | 18.9 |
| SB-2 | 8.7 | 12.1 | 10.5 |
| CH-1 | 5.4 | 7.8 | 6.2 |
| CH-2 | 2.1 | 4.5 | 3.3 |
| KN-1 | 1.8 | 3.2 | 2.5 |
| KN-2 | 4.6 | 6.9 | 5.1 |
| Doxorubicin (Std.) | 0.9 | 1.2 | 1.0 |
Table 3: In Vitro Antimicrobial Activity (MIC values in µg/mL)
| Product ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| SB-1 | 16 | 32 | 64 |
| SB-2 | 8 | 16 | 32 |
| CH-1 | 32 | 64 | >128 |
| CH-2 | 16 | 32 | 64 |
| KN-1 | 4 | 8 | 16 |
| KN-2 | 8 | 16 | 32 |
| Ciprofloxacin (Std.) | 1 | 0.5 | N/A |
| Fluconazole (Std.) | N/A | N/A | 2 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of bioactive molecules from this compound.
Caption: Synthetic and evaluation workflow.
Hypothesized Signaling Pathway Inhibition
Many pyrazole-pyrimidine hybrids are known to act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival. The diagram below depicts a simplified representation of the inhibition of a generic receptor tyrosine kinase (RTK) pathway.
Caption: Inhibition of RTK signaling pathway.
Application of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde as a key intermediate in the synthesis of various kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this starting material, is a privileged structure in medicinal chemistry, known for its potent and selective inhibition of a range of protein kinases.[1] Dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them critical targets for therapeutic intervention.[1][2][3]
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.[1] This document will focus on inhibitors of key kinases implicated in disease, including Cyclin-Dependent Kinase 2 (CDK2), c-Jun N-terminal Kinase 3 (JNK3), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Kinase Inhibitor Activity Data
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from pyrazole-based precursors.
Table 1: CDK2 Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) | Ki (µM) | Growth Inhibition (GI50) (µM) | Cell Line | Reference |
| 4 | CDK2/cyclin A2 | 3.82 | - | 3.81 (mean) | NCI-60 panel | [4][5] |
| 7a | CDK2/cyclin A2 | 2.0 | - | - | - | [4][5] |
| 7d | CDK2/cyclin A2 | 1.47 | - | - | - | [4][5] |
| 9 | CDK2/cyclin A2 | 0.96 | - | 65.90% (mean GI) | NCI-60 panel | [4][5] |
| 15 | CDK2 | - | 0.005 | 0.127–0.560 | 13 cancer cell lines | [6][7] |
| 23 | CDK2 | - | 0.090 | 7.350 | A2780 | [6] |
Table 2: JNK3 Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) | Reference |
| 7a | JNK3 | 0.635 | [8] |
| 7b | JNK3 | 0.824 | [8] |
| 8a | JNK3 | 0.227 | [8] |
| 8b | JNK3 | 0.361 | [8] |
| 14c | JNK1 | 0.51 | [9] |
| 14c | JNK2 | 0.53 | [9] |
| 14c | JNK3 | 1.02 | [9] |
Table 3: IRAK4 Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| 14 | IRAK4 | - | [10][11][12] |
| PF-06650833 (1) | IRAK4 | - | [13] |
Signaling Pathways
Understanding the signaling context of the targeted kinases is crucial for rational drug design and development. The following diagrams illustrate the key signaling pathways in which the targeted kinases operate.
Caption: PI3Kδ signaling pathway in lymphocytes.[2]
Caption: Role of CDK2 in cell cycle G1/S transition.[14][15][16]
Caption: Simplified overview of the JAK-STAT pathway.[3][4][17]
Caption: The JNK signaling cascade.[1][18][19]
Experimental Protocols
The following section details the general synthetic procedures and biological assays for the development of kinase inhibitors derived from this compound.
General Synthetic Workflow
The synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors typically involves a multi-step process, starting from the construction of the core heterocyclic scaffold followed by functionalization.
Caption: General workflow for synthesis and evaluation.
Synthesis of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives (JNK3 Inhibitors)
This protocol is adapted from the synthesis of similar pyrazole derivatives.[8]
Step 1: Synthesis of β-ketoester (2)
-
To a solution of an appropriately substituted aryl methyl ketone (1.0 eq) in a suitable solvent such as methanol, add sodium methoxide (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl oxalate (1.2 eq) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ketoester (2).
Step 2: Knorr Pyrazole Synthesis to form Pyrazole Core (3)
-
Dissolve the crude β-ketoester (2) (1.0 eq) and a hydrazinyl pyrimidine derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pyrazole ester (3).
Step 3: Reduction to Alcohol (4)
-
To a suspension of lithium aluminium hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the pyrazole ester (3) (1.0 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to yield the pyrazole alcohol (4).
Step 4: Synthesis of Nitrile (5)
-
To a solution of the pyrazole alcohol (4) (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Add sodium cyanide (2.0 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) and allow the reaction to proceed at room temperature for 12-16 hours.
-
Dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired nitrile derivative (5).
Synthesis of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives (CDK2 Inhibitors)
This protocol is based on the synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines.[6]
Step 1: Suzuki Coupling
-
To a mixture of a 5-substituted-2,4-dichloropyrimidine (1.0 eq), (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq) in a 7:3:4 mixture of 1,4-dioxane/ethanol/water, add PdCl₂(dppf)·DCM (0.05 eq).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield the 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate.
Step 2: Buchwald-Hartwig Amination
-
In a microwave vial, combine the 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate (1.0 eq), the appropriate aminopyrazole (1.2 eq), cesium carbonate (2.0 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq) in 1,4-dioxane.
-
Heat the mixture in a microwave reactor at 140 °C for 1 hour.
-
Filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the final N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine product.
In Vitro Kinase Inhibition Assay Protocol
This general protocol outlines a method to assess the inhibitory activity of synthesized compounds against a target kinase.
-
Reagent Preparation : Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP, and MgCl₂.
-
Compound Preparation : Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Reaction Initiation : In a 96-well plate, add the kinase, the test compound dilution, and the substrate. Initiate the kinase reaction by adding ATP.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (e.g., with [γ-³²P]ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis : Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel inhibitors targeting key kinases involved in various diseases. The structure-activity relationship data highlights the potential for fine-tuning the inhibitor properties through systematic chemical modifications. Further optimization of these scaffolds may lead to the development of potent and selective clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. elgenelim.com [elgenelim.com]
- 15. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. paulogentil.com [paulogentil.com]
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Synthesis of Pyrazole-5-Carbaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Vilsmeier-Haack synthesis of pyrazole-5-carbaldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its application to pyrazoles?
The Vilsmeier-Haack (V-H) reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2] For pyrazoles, this reaction is a powerful method for formylation, typically occurring at the C4 position of the pyrazole ring to yield pyrazole-4-carbaldehydes.[1][3] The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ.[2][4]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1][2] It is most commonly prepared by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1][2] This reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the highly moisture-sensitive reagent.[1]
Q3: What are the primary safety concerns associated with this reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is also moisture-sensitive. All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which often involves quenching the reaction with ice, must be done slowly and carefully to control the exothermic reaction.[1]
Q4: How can the progress of the reaction be monitored?
Reaction progress can be effectively monitored by thin-layer chromatography (TLC).[1] A small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution like aqueous sodium bicarbonate), extracted with an organic solvent, and spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot indicates the reaction's progression.[1]
Q5: What determines the regioselectivity of formylation on the pyrazole ring?
For most substituted pyrazoles, the Vilsmeier-Haack formylation is highly regioselective, with the formyl group being introduced at the electron-rich C4 position.[1][5] However, the substitution pattern on the pyrazole ring can influence reactivity. Electron-withdrawing groups on the pyrazole or on N-aryl substituents can decrease the nucleophilicity of the ring, making the reaction more difficult or requiring harsher conditions.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture contamination in reagents or glassware can decompose the reagent.[1] 2. Insufficiently Reactive Substrate: Pyrazoles with strong electron-withdrawing groups exhibit low reactivity.[6][7] 3. Incomplete Reaction: Reaction time or temperature may be insufficient for the specific substrate.[1][6] 4. Product Decomposition: The product may be unstable under the reaction or work-up conditions.[1] | 1. Ensure all glassware is flame- or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.[1] 2. For less reactive substrates, consider increasing the reaction temperature (e.g., to 70-120 °C) and using a larger excess of the Vilsmeier reagent.[1][6][7] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, gradually increase the temperature.[1] 4. Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize carefully. |
| Multiple Products Observed on TLC | 1. Side Reactions: Di-formylation or formylation at other positions can occur, especially with a large excess of the Vilsmeier reagent. Chlorination of hydroxyl groups can also be a side reaction if present on the substrate.[1][2] 2. Decomposition: The starting material or product may be decomposing under the reaction conditions.[1] | 1. Optimize the stoichiometry of the Vilsmeier reagent; avoid using a large excess.[1] Purify the crude product using column chromatography on silica gel or recrystallization. 2. Ensure strict temperature control. Avoid excessively high temperatures or prolonged reaction times.[1] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and poor temperature control can lead to polymerization and decomposition.[1] 2. Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and substrate addition. Use an ice bath to manage the exotherm.[1] 2. Use high-purity, purified starting materials and anhydrous solvents. |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble: The formyl group can increase the water solubility of the product, leading to losses during aqueous work-up.[1] 2. Emulsion Formation: Emulsions can form during extraction, making phase separation difficult.[1] | 1. After neutralization, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Saturating the aqueous layer with NaCl (brine) can decrease the product's solubility in water. 2. Add brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 1-methyl-3-propyl-5-chloro-1H-pyrazole-4-carbaldehyde [6]
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:10:2 | 70 | 2 | No Product |
| 2 | 1:10:2 | 120 | 2 | 32 |
| 3 | 1:25:2 | 120 | 2 | 55 |
Data synthesized from a study on the formylation of 5-chloro-1H-pyrazoles, demonstrating the effect of reagent stoichiometry and temperature on product yield.[6]
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Substituted Pyrazole
This protocol is a generalized procedure based on common practices reported in the literature.[1][3][6]
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5-25 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2-2.0 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting solution (the Vilsmeier reagent) at 0-5 °C for an additional 15-30 minutes.
2. Formylation Reaction:
-
Dissolve the substituted pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-120 °C), depending on the reactivity of the substrate.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH is approximately 7-8.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazole-5-carbaldehyde.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of pyrazole-5-carbaldehydes.
Caption: Decision tree for troubleshooting low yield in Vilsmeier-Haack pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. arkat-usa.org [arkat-usa.org]
optimizing reaction conditions for the synthesis of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde.
Troubleshooting Guides
Problem 1: Low or No Yield of 1-(pyrimidin-2-yl)-1H-pyrazole (Starting Material)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete reaction of 2-hydrazinopyrimidine with the 1,3-dicarbonyl compound. | - Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. If starting materials persist, consider extending the reaction time or cautiously increasing the temperature. - Choice of Solvent: Ensure the solvent (e.g., ethanol, acetic acid) is appropriate for the specific 1,3-dicarbonyl compound used. Acetic acid can sometimes facilitate the cyclization. |
| Decomposition of 2-hydrazinopyrimidine. | - Use Fresh or Properly Stored Reagent: 2-Hydrazinopyrimidine can be unstable. Use a freshly prepared or properly stored batch. - Moderate Reaction Temperature: Avoid excessively high temperatures which can lead to decomposition. |
| Side reactions of the 1,3-dicarbonyl compound. | - Control of pH: The pH of the reaction mixture can influence the reactivity of the dicarbonyl compound. A slightly acidic medium often favors the desired condensation. |
| Difficulties in product isolation and purification. | - Optimize Work-up Procedure: The product may be partially soluble in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent. - Purification Method: Column chromatography on silica gel is a common purification method. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system may be effective. |
Problem 2: Low or No Yield of this compound (Vilsmeier-Haack Formylation)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Deactivation of the pyrazole ring. | The pyrimidin-2-yl group is electron-withdrawing, which can deactivate the pyrazole ring towards electrophilic substitution. - Increase Stoichiometry of Vilsmeier Reagent: Use a larger excess of the Vilsmeier reagent (e.g., 3-5 equivalents) to drive the reaction forward. - Increase Reaction Temperature: After the initial addition at low temperature, gradually increase the temperature to 70-100°C and monitor the reaction progress.[1][2] |
| Incorrect preparation or decomposition of the Vilsmeier reagent. | - Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. - Low Temperature Preparation: Prepare the Vilsmeier reagent at 0-5°C by adding POCl₃ dropwise to DMF. Use the freshly prepared reagent immediately. |
| Formation of the C-4 regioisomer. | Formylation can potentially occur at the C-4 position. The regioselectivity can be influenced by reaction conditions. - Characterization: Carefully characterize the product mixture by ¹H NMR to determine the isomeric ratio. - Optimization: Varying the reaction temperature and the stoichiometry of the Vilsmeier reagent may influence the regioselectivity. |
| Incomplete reaction. | - Monitor by TLC: Track the consumption of the starting material. If the reaction stalls, a further addition of the Vilsmeier reagent or an increase in temperature might be necessary. |
| Product decomposition during work-up. | - Controlled Quenching: Pour the reaction mixture slowly onto crushed ice and a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the excess acid. Maintain a low temperature during this process. |
Problem 3: Difficulties in Product Purification
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Product is a polar compound. | The presence of the pyrimidine, pyrazole, and aldehyde functionalities makes the final product polar, which can lead to streaking on silica gel TLC and difficulty in column chromatography. - TLC Analysis: Add a small amount of triethylamine (0.1-1%) or methanol to the eluent to reduce streaking. - Column Chromatography: Use a solvent system with a polar modifier, such as dichloromethane/methanol or ethyl acetate/methanol. A gradient elution is often effective. - Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography. |
| Presence of highly polar impurities. | By-products from the Vilsmeier-Haack reaction can be highly polar. - Aqueous Wash: During the work-up, wash the organic layer with brine to remove water-soluble impurities. - Recrystallization: If a suitable solvent is found, recrystallization can be an effective purification method. |
| Oxidation of the aldehyde. | Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid upon exposure to air. - Prompt Purification: Purify the crude product as soon as possible after the reaction. - Inert Atmosphere: If the product is found to be particularly sensitive, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation on 1-(pyrimidin-2-yl)-1H-pyrazole?
A1: For N-substituted pyrazoles, electrophilic substitution, such as the Vilsmeier-Haack reaction, typically occurs at the C4-position. However, substitution at the C5-position is also possible, and the regioselectivity can be influenced by the nature of the N-substituent and the reaction conditions. The electron-withdrawing nature of the pyrimidin-2-yl group might influence the electron density at different positions of the pyrazole ring. It is crucial to confirm the structure of the product using spectroscopic methods like ¹H NMR and ¹³C NMR.
Q2: What are the key safety precautions for the Vilsmeier-Haack reaction?
A2: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching of the reaction with water/ice is highly exothermic and must be done slowly and with caution.
Q3: How can I confirm the formation of the Vilsmeier reagent?
A3: The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ and used immediately. Its formation from DMF and POCl₃ is an exothermic reaction, and the mixture often becomes viscous and may solidify at low temperatures. This physical change is a good indicator of reagent formation. Due to its reactivity, it is generally not isolated or characterized by routine methods in a standard synthetic lab.
Q4: Are there any alternative methods for the synthesis of this compound?
A4: While the Vilsmeier-Haack reaction is a common method for pyrazole formylation, other synthetic strategies could be considered. One alternative involves the synthesis of a pyrazole with a precursor functional group at the C5 position, which can then be converted to an aldehyde. For example, starting with a C5-carboxylic acid or its ester and reducing it to the corresponding alcohol, followed by oxidation to the aldehyde. However, this multi-step approach is more complex than a direct formylation.
Experimental Protocols
Protocol 1: Synthesis of 1-(pyrimidin-2-yl)-1H-pyrazole
This protocol is a general procedure based on the reaction of 2-hydrazinopyrimidine with a 1,3-dicarbonyl compound. Malonaldehyde bis(dimethyl acetal) is used here as a precursor to malonaldehyde.
Materials:
-
2-Hydrazinopyrimidine
-
Malonaldehyde bis(dimethyl acetal)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazinopyrimidine (1.0 eq) in ethanol.
-
Add malonaldehyde bis(dimethyl acetal) (1.1 eq) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This is a representative protocol; optimization of stoichiometry and temperature may be required.
Materials:
-
1-(pyrimidin-2-yl)-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Crushed Ice
-
Saturated Sodium Bicarbonate solution
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3.0-5.0 eq).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.5-3.0 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-(pyrimidin-2-yl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the solution of the pyrazole dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-90°C.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Stir until the gas evolution ceases and the pH is neutral or slightly basic.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Vilsmeier-Haack formylation step.
References
Technical Support Center: Purification of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde. The information is compiled from general organic chemistry principles and published methods for analogous compounds, intended to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the initial steps I should take after synthesizing this compound before proceeding with purification?
A1: After the synthesis, it is crucial to perform a preliminary work-up to remove bulk impurities. This typically involves:
-
Quenching the reaction: Carefully adding water or an appropriate quenching agent to stop the reaction.
-
Extraction: Using a suitable solvent system (e.g., ethyl acetate, dichloromethane) to extract the crude product from the aqueous layer. The choice of solvent will depend on the reaction mixture.
-
Washing: Washing the organic layer with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.
-
Drying: Drying the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Removing the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude solid or oil.
Q2: My crude product of this compound is a dark, oily residue. What is the best initial approach for purification?
A2: An oily or dark-colored crude product suggests the presence of significant impurities. A good starting point is to attempt trituration or a simple recrystallization.
-
Trituration: Add a small amount of a solvent in which your desired compound is expected to have low solubility but the impurities are soluble (e.g., cold diethyl ether, hexanes, or a mixture). Stir or sonicate the mixture. The goal is to have your product solidify while the impurities remain in the solution.
-
Recrystallization: If trituration is unsuccessful, a full recrystallization is recommended. For pyrazole derivatives, common solvents include ethanol, or mixtures like DMF-ethanol.[1][2] The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.
Q3: I am trying to purify this compound using column chromatography. What stationary and mobile phases are recommended?
A3: Silica gel is the most common stationary phase for the purification of polar organic compounds like your target molecule. For the mobile phase (eluent), a gradient of non-polar to polar solvents is typically effective.
-
Recommended starting eluent systems:
-
Hexane/Ethyl Acetate: Start with a low polarity mixture (e.g., 95:5 hexane:EtOAc) and gradually increase the proportion of ethyl acetate.
-
Dichloromethane/Methanol: For more polar compounds, a system starting with 100% dichloromethane and gradually adding methanol (e.g., up to 5%) can be effective.[3]
-
-
Troubleshooting: If the compound does not move from the baseline (Rf = 0), increase the polarity of the eluent. If it runs with the solvent front (Rf = 1), decrease the eluent polarity. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Q4: I have a solid product after initial purification, but I suspect it is still impure. How can I improve the purity?
A4: If you have a solid product that is not yet pure, recrystallization is often the most effective method to obtain high-purity crystalline material.
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room and elevated temperatures to find the ideal recrystallization solvent.
-
Procedure: Dissolve the compound in the minimum amount of hot solvent. If colored impurities are present, you can add a small amount of activated carbon and hot filter the solution. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q5: What are some potential side products or impurities I should be aware of during the synthesis and purification of this compound?
A5: While specific impurities depend on the synthetic route, common impurities in the synthesis of related heterocyclic aldehydes can include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Over-oxidation or reduction products: If the aldehyde is formed via oxidation or reduction, the corresponding carboxylic acid or alcohol could be present.
-
Hydrolysis products: Depending on the reaction and work-up conditions, hydrolysis of parts of the molecule could occur.
-
Positional isomers: The reaction might yield other isomers which can be difficult to separate. Careful analysis of spectroscopic data (NMR, MS) is essential to confirm the structure of the purified product.
Quantitative Data Summary
| Purification Step | Initial Mass (mg) | Final Mass (mg) | Yield (%) | Purity Before (%) | Purity After (%) | Method of Purity Analysis |
| Example: Column Chromatography | 500 | 350 | 70 | 75 | 95 | HPLC, ¹H NMR |
| Example: Recrystallization | 350 | 280 | 80 | 95 | >99 | HPLC, ¹H NMR |
Experimental Protocols
The following are generalized protocols for common purification techniques applicable to this compound, based on methods used for similar compounds.
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the impure solid and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential recrystallization solvent. Let it cool to see if crystals form.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Purification workflow for this compound.
References
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazolo[1,5-a]pyrimidines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, with a focus on improving reaction yields and overcoming common experimental hurdles.
Issue 1: Low or No Product Yield in Condensation Reactions
-
Question: My condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound is resulting in a low yield or no desired product. What are the potential causes and solutions?
-
Answer: Low yields in this common condensation reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reactivity of Starting Materials: The purity of both the 5-aminopyrazole and the β-dicarbonyl compound is critical. Impurities can lead to side reactions and inhibit the desired transformation.[1][2] The reactivity of the β-dicarbonyl compound can also vary, with some requiring more forcing conditions.[1]
-
Reaction Conditions:
-
Solvent: Acetic acid is a common solvent that can also function as a catalyst.[1][2] If the yield remains low, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature.
-
Catalyst: The reaction can be catalyzed by either acid or base.[1][2] For acidic catalysis, sulfuric acid in acetic acid has been shown to be effective.[1][3] If employing basic conditions, a non-nucleophilic base is recommended to avoid unwanted side reactions.
-
Temperature and Reaction Time: These reactions often necessitate elevated temperatures, such as reflux.[4] If you observe a low yield, incrementally increasing the reaction time or temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) can be beneficial.
-
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly accelerate reaction times and improve yields, often leading to cleaner reactions and simplifying purification.[1][2][5]
-
Issue 2: Formation of Side Products and Regioselectivity Issues
-
Question: I am observing the formation of multiple products, or the regioselectivity of my reaction is not as expected. How can I improve the selectivity?
-
Answer: Controlling regioselectivity is a common challenge in the synthesis of pyrazolo[1,5-a]pyrimidines. Several factors can influence the outcome:
-
Nature of Reactants: The substituents on both the aminopyrazole and the 1,3-bielectrophilic compound (e.g., β-dicarbonyl, enaminone) play a crucial role in directing the regiochemical outcome.[1][6] For instance, in reactions with cyclic β-dicarbonyl compounds, the substituent on the dicarbonyl can dictate the regioselective formation of the product.[1]
-
Reaction Conditions: Fine-tuning the reaction conditions is essential. The choice of solvent and catalyst can significantly impact selectivity. For example, using pyridine as a catalyst in the cyclocondensation of aminopyrazoles with enaminones has been reported.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often yielding high-purity products with minimal need for extensive chromatographic purification.[1]
-
Issue 3: Difficulty in Product Purification
-
Question: The crude product from my reaction is proving difficult to purify. What strategies can I employ?
-
Answer: Purification challenges often stem from the presence of unreacted starting materials or the formation of closely related side products.
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC to ensure it proceeds to completion and to identify the formation of any major byproducts. Quenching the reaction at the optimal time can simplify the subsequent workup.
-
Recrystallization: For solid products, recrystallization is often a highly effective and scalable purification method.[6]
-
Chromatography Optimization: If column chromatography is necessary, experimenting with different solvent systems can help achieve better separation. Employing a step-gradient elution can sometimes be more effective than an isocratic one.
-
One-Pot and Microwave Methods: Utilizing one-pot or microwave-assisted synthetic approaches can often lead to cleaner reaction profiles with fewer byproducts, thereby simplifying the purification process.[1][2][7] In some cases, an excess of one of the reactants can be used to avoid the need for chromatographic separation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyrimidines?
A1: Several efficient and scalable methods are widely employed:
-
Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classical and frequently used strategy. The reaction typically proceeds under acidic or basic conditions.[1][2]
-
Reaction with Enaminones: The reaction of aminopyrazoles with enaminones is another versatile method.[5][7][8]
-
Three-Component Reactions: One-pot, three-component reactions involving an aminopyrazole, an aldehyde, and an active methylene compound offer an efficient route to highly substituted pyrazolo[1,5-a]pyrimidines.[1]
Q2: How can I introduce substituents at specific positions of the pyrazolo[1,5-a]pyrimidine core?
A2: Substituents can be introduced either during the construction of the heterocyclic core or through post-functionalization reactions.
-
During Ring Formation: The choice of substituted starting materials (aminopyrazoles and 1,3-bielectrophiles) allows for the direct incorporation of various functional groups at positions 2, 3, 5, 6, and 7.[6][8]
-
Post-Functionalization: Reactions such as halogenation, nitration, and formylation can be performed on the pre-formed pyrazolo[1,5-a]pyrimidine ring.[8] Nucleophilic aromatic substitution is a common method to functionalize positions 5 and 7.[6]
Q3: Are there any "green" or more environmentally friendly methods for this synthesis?
A3: Yes, several approaches aim to make the synthesis of pyrazolo[1,5-a]pyrimidines more sustainable.
-
Microwave-Assisted Synthesis: This technique often reduces reaction times, energy consumption, and the need for solvents.[1][5]
-
Solvent-Free Reactions: Some protocols, particularly those utilizing microwave irradiation, can be performed under solvent-free conditions.[5]
-
Water as a Solvent: In certain cases, water has been successfully used as a solvent, offering a green alternative to organic solvents.[1]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of pyrazolo[1,5-a]pyrimidines based on literature data.
Table 1: Condensation of 5-Aminopyrazoles with 1,3-Diketones or Keto Esters
| 5-Aminopyrazole Substituent | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Yield (%) | Reference |
| Substituted | 1,3-Diketones or Keto Esters | H₂SO₄ / AcOH | 87-95 | [3] |
| 3-Hetaryl | Malonic acid | POCl₃ / Pyridine | High | [6] |
Table 2: Microwave-Assisted Synthesis
| Reactants | Conditions | Yield (%) | Reference |
| β-enaminones and NH-5-aminopyrazoles | 180 °C, 2 min, Solvent-free | 88-97 | [5] |
| N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide and benzylidene malononitrile | 120 °C, 20 min | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Analogues via Condensation with 1,3-Diketones [3]
-
To a solution of the substituted 5-aminopyrazole (1 mmol) in acetic acid (5 mL), add the appropriate 1,3-diketone or keto ester (1.1 mmol).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the reaction mixture for the appropriate time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[1,5-a]pyrimidine derivative.
Protocol 2: Microwave-Assisted Synthesis from β-Enaminones [5]
-
In a microwave-safe vessel, mix the β-enaminone (1 mmol) and the NH-5-aminopyrazole (1 mmol).
-
Irradiate the mixture in a microwave reactor at 180 °C for 2 minutes.
-
After cooling, collect the solid product.
-
Purify the product by recrystallization from an ethanol-water mixture.
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Diagram 2: Synthetic Pathways to Pyrazolo[1,5-a]pyrimidines
Caption: Common synthetic routes to the pyrazolo[1,5-a]pyrimidine core.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
troubleshooting low conversion in condensation reactions of pyrazole aldehydes
Welcome to the technical support center for troubleshooting condensation reactions involving pyrazole aldehydes. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and optimize reaction outcomes.
Troubleshooting Guide & FAQs
This section provides answers to specific issues you may encounter during your experiments, focusing on the Knoevenagel condensation and similar reactions.
Q1: My condensation reaction is showing low to no conversion. What are the primary factors I should investigate?
Low conversion in condensation reactions of pyrazole aldehydes can be attributed to several factors. A systematic approach to troubleshooting is recommended. The key areas to investigate include:
-
Catalyst Inactivity or Inappropriateness: The choice and condition of the catalyst are critical. Weak bases are commonly used, but the optimal choice depends on the specific substrates.[1] The catalyst may be deactivated, or used in an incorrect concentration.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent play a significant role in reaction kinetics.[1][2] The temperature might be too low, or the reaction may not have been allowed to proceed for a sufficient duration.
-
Presence of Water: Condensation reactions produce water as a byproduct.[1] If not effectively removed, the accumulation of water can shift the reaction equilibrium back towards the reactants, thereby reducing the yield.[1][3]
-
Purity and Stoichiometry of Reactants: Impurities in the pyrazole aldehyde or the active methylene compound can inhibit the reaction. Incorrect molar ratios of the reactants can also lead to poor conversion.[1]
-
Solvent Effects: The solvent can significantly influence the reaction rate. Polar aprotic solvents are often preferred, while protic solvents may sometimes hinder the reaction.[1] Some modern, greener approaches utilize aqueous media, sometimes with sonication to improve yields.[4][5]
Q2: How do I select the right catalyst for my pyrazole aldehyde condensation?
The catalyst's role is to facilitate the deprotonation of the active methylene compound. The appropriate catalyst depends on the reactivity of your specific pyrazole aldehyde and active methylene partner.
-
Common Catalysts: Weak bases like piperidine, pyridine, and ammonium salts (e.g., ammonium carbonate) are frequently employed.[1][4] Ammonium carbonate is noted as a mild, efficient, and green catalyst option, particularly in aqueous media.[4][5]
-
Catalyst Screening: If you are experiencing low yields, it is advisable to screen a panel of catalysts. Set up small-scale parallel reactions with different catalysts (e.g., piperidine, ammonium carbonate, triethylamine) at a consistent molar percentage to identify the most effective one for your system.[1]
-
Catalyst Loading: The amount of catalyst is also crucial. Typically, a catalytic amount (e.g., 5-20 mol%) is sufficient.[1][4] Both insufficient and excessive amounts of catalyst can be detrimental to the reaction.
Q3: My reaction seems to be stalled. How can I drive it to completion?
If your reaction has started but is not proceeding to completion, consider the following interventions:
-
Increase Temperature: Gently increasing the reaction temperature can often increase the reaction rate.[6] However, be cautious, as excessive heat can lead to the formation of side products or decomposition of reactants.[1]
-
Water Removal: The most common reason for a stalled reaction is the buildup of water.[1] If your solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus for continuous removal.[1][3] For other solvents, adding molecular sieves can be an effective alternative.[2]
-
Extended Reaction Time: Some condensation reactions are simply slow. Monitor the reaction over a longer period using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine if the reaction is still progressing.
Q4: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions and how can I minimize them?
The formation of side products can be a significant issue. Common side reactions include:
-
Self-Condensation: The aldehyde or the active methylene compound may react with itself, especially under harsh basic conditions.[3]
-
Michael Addition: The product of the Knoevenagel condensation, an α,β-unsaturated compound, can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound.[7][8]
-
Decomposition: At elevated temperatures, reactants or the desired product may decompose.[1]
To minimize side reactions, you can:
-
Optimize Catalyst Choice and Concentration: Use the mildest base that effectively catalyzes the reaction.
-
Control Temperature: Avoid excessively high temperatures.
-
Adjust Stoichiometry: Using a slight excess of one reactant might help consume the other completely and prevent side reactions, but this needs to be determined empirically.
Quantitative Data Summary
The efficiency of condensation reactions can be highly dependent on the chosen conditions. The following tables summarize yields reported in the literature under various catalytic and solvent systems.
Table 1: Effect of Catalyst on Knoevenagel Condensation of Pyrazole Aldehydes with Malononitrile
| Catalyst (mol%) | Solvent | Temperature | Time (min) | Yield (%) | Reference |
| Ammonium Carbonate (20) | Water:Ethanol (1:1) | Ambient (Sonication) | 10-20 | 88-96 | [4] |
| Piperidine (5) | Ethanol | Reflux | 60 | Varies | [1] |
| Pyridine (5) | Toluene | Reflux | 120 | Varies | [1] |
| [bmim]OH | Microwave | - | - | 80-95 | [9] |
Yields are often substrate-dependent. The data presented is for representative examples.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation of Pyrazole Aldehyde
This protocol provides a general starting point for the condensation of a pyrazole aldehyde with an active methylene compound like malononitrile.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyrazole aldehyde (1.0 mmol, 1.0 eq) and the active methylene compound (1.0-1.2 mmol, 1.0-1.2 eq) in an appropriate solvent (e.g., ethanol, toluene, or a water:ethanol mixture, 10 mL).
-
Catalyst Addition: Add the chosen catalyst (e.g., ammonium carbonate, 0.2 mmol, 20 mol%) to the stirred solution.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., reflux) or perform the reaction at ambient temperature (with or without sonication).[4]
-
Monitoring: Monitor the progress of the reaction by TLC by taking aliquots from the reaction mixture at regular intervals.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure condensation product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.[10][11]
Protocol 2: Optimization of Reaction Conditions
To improve low conversion rates, a systematic optimization of reaction parameters is recommended.
-
Parallel Reaction Setup: Set up a series of small-scale reactions in parallel vials.
-
Variable Screening: In each vial, vary a single parameter while keeping others constant. Good parameters to screen include:
-
Catalyst: Test different basic catalysts (piperidine, triethylamine, ammonium carbonate, DBU).
-
Solvent: Compare reaction rates in different solvents (e.g., ethanol, toluene, acetonitrile, water).
-
Temperature: Run the reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).[2]
-
-
Analysis: After a set period (e.g., 4 hours), quench the reactions and analyze the conversion rate in each vial using GC, HPLC, or ¹H NMR with an internal standard.
-
Selection of Optimal Conditions: Identify the combination of catalyst, solvent, and temperature that provides the highest conversion and purity. These conditions can then be applied to a larger scale reaction.
Visualizations
The following diagrams illustrate key pathways and workflows related to the condensation reactions of pyrazole aldehydes.
Caption: General reaction pathway for the Knoevenagel condensation of a pyrazole aldehyde.
Caption: Step-by-step experimental workflow for performing the condensation reaction.
Caption: A logical workflow for troubleshooting low conversion in condensation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.oszk.hu [epa.oszk.hu]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it so critical?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products.[1] In the synthesis of unsymmetrical pyrazoles, this challenge most commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[2] This reaction can lead to two different regioisomeric pyrazoles. The control over which isomer is formed is crucial because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[3] Therefore, for applications in drug discovery and materials science, achieving the synthesis of a single, desired regioisomer in high purity is often essential.[3]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[4][5]
-
Electronic Effects: The electronic properties of the substituents (electron-donating or electron-withdrawing) alter the electrophilicity of the carbonyl carbons. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more likely site for nucleophilic attack.[3]
-
Reaction pH: The acidity or basicity of the reaction medium can affect the nucleophilicity of the hydrazine nitrogens and influence which one initiates the attack. Acidic conditions may favor one isomer, while basic conditions can favor the other.[6]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to more common solvents like ethanol.[4][7]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[3]
Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: When the classical Knorr synthesis fails to provide the desired regioselectivity, several alternative methods can be employed:
-
Use of 1,3-Dicarbonyl Surrogates: β-enaminones, which can be synthesized from 1,3-dicarbonyl precursors, have differentiated electrophilic centers. This directs the initial attack of the hydrazine to the more electrophilic ketonic carbon, ensuring the formation of a single regioisomer.[3][4]
-
1,3-Dipolar Cycloaddition: The [3+2] cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne or a suitable alkene is a powerful method for constructing the pyrazole ring with high regioselectivity.[8][9][10]
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method offers excellent regiochemical control for the synthesis of 1,3,5-trisubstituted pyrazoles.[3][11]
-
Synthesis from Acetylenic Ketones and Hydrazines: This approach has been shown to be highly regioselective, affording single pyrazole isomers in excellent yields, irrespective of the nature of the substituents.[12]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
Problem: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl compound are not significant enough to direct the reaction towards a single isomer under your current conditions.
Solutions:
-
Change the Solvent: This is often the simplest and most effective solution. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[7] Aprotic dipolar solvents like DMF may also improve selectivity.[4][6]
-
Modify the Reaction pH: If using a hydrazine salt, the reaction mixture can become acidic, which may favor the formation of byproducts.[6] The addition of a mild base can sometimes improve the regioselectivity.[6] Conversely, in some cases, a catalytic amount of acid can direct the reaction.[3]
-
Alter the Reaction Temperature: Lowering the temperature may favor the kinetically controlled product, while increasing the temperature may favor the thermodynamically more stable product. Experimenting with a range of temperatures is recommended.
Issue 2: The major product of my reaction is the undesired regioisomer.
Problem: The intrinsic electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.
Solutions:
-
Employ a Regiochemically-Controlled Synthetic Route: Instead of trying to influence the selectivity of a Knorr-type synthesis, switch to a method that provides unambiguous regiochemical control. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent alternative for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[3][11]
-
Use a Dicarbonyl Surrogate with Pre-defined Reactivity: Synthesize a β-enaminone from your 1,3-dicarbonyl precursor. The enamine functionality is significantly less electrophilic than the ketone, which will direct the initial attack of the hydrazine to the ketonic carbon, thus ensuring the formation of a single regioisomer.[3][4]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
Solution: Chromatographic Separation
Silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[3]
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[3]
-
Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the mixture. Careful packing of the column and slow elution are key to achieving good separation.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
| Entry | 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Yield (%) |
| 1 | 1a | Methylhydrazine | EtOH | 1:1.3 | 95 |
| 2 | 1a | Methylhydrazine | TFE | 85:15 | 98 |
| 3 | 1a | Methylhydrazine | HFIP | >99:1 | 99 |
| 4 | 1b | Phenylhydrazine | EtOH | 1:1 | 90 |
| 5 | 1b | Phenylhydrazine | HFIP | >99:1 | 97 |
Regioisomer A corresponds to the 3-trifluoromethyl derivative, while B is the 5-trifluoromethyl isomer. Data adapted from a study on fluorinated tebufenpyrad analogs.[7]
Experimental Protocols
Protocol 1: General Procedure for Knorr Condensation in Fluorinated Alcohols to Enhance Regioselectivity
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).[1]
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature for 1-4 hours.[1]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.[1]
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[1]
-
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine (solvent)
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.[3][11]
-
Cool the mixture to 0 °C in an ice bath.[3]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[3]
-
Quench the reaction with water and extract with ethyl acetate.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[3]
-
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrimidinyl-Pyrazole Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of pyrimidinyl-pyrazole derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of pyrimidinyl-pyrazole derivatives by column chromatography often challenging? A1: These compounds frequently exhibit high polarity due to the presence of multiple nitrogen atoms. This high polarity can lead to poor solubility in common organic solvents and strong interactions with the silica gel stationary phase, making separation from polar byproducts difficult.[1]
Q2: What is a good starting point for a solvent system (eluent) in normal-phase chromatography for these compounds? A2: A common starting point is a gradient elution using a mixture of a less polar solvent, like dichloromethane (DCM) or chloroform, and a more polar solvent, like methanol or ethyl acetate.[1][2] You can begin with a low percentage of the polar solvent and gradually increase it while monitoring the separation with Thin Layer Chromatography (TLC).
Q3: My compound appears to be degrading on the silica gel. What can I do? A3: Pyrimidinyl-pyrazole derivatives can be basic and may interact strongly with the acidic surface of standard silica gel, leading to degradation or irreversible adsorption.[3] Consider deactivating the silica gel by adding a small amount of a base, such as triethylamine (~0.1-1%), to the mobile phase.[4][5] Alternatively, using a different stationary phase like alumina may prevent decomposition.[4]
Q4: When should I consider using reverse-phase chromatography? A4: Reverse-phase chromatography is a valuable alternative if the compound is highly polar and difficult to elute from a normal-phase column, or if it is sufficiently soluble in water/acetonitrile or water/methanol mixtures.[1] This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase.
Q5: What is "dry loading," and when should I use it for my sample? A5: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before placing it on the column.[6] This method is highly recommended when your compound has poor solubility in the initial, nonpolar eluent, as it prevents precipitation at the top of the column and ensures a more uniform starting band, leading to better separation.[6][7]
Troubleshooting Guide
This guide addresses specific problems encountered during the column chromatography of pyrimidinyl-pyrazole derivatives.
| Problem | Potential Cause | Recommended Solution | Citation |
| Poor Separation | The chosen mobile phase lacks sufficient selectivity. | Re-optimize the eluent system using TLC. Try different solvent combinations (e.g., substitute ethyl acetate with another solvent of similar polarity). | [4] |
| The column was overloaded with the crude material. | Reduce the amount of sample loaded. A general guideline is 1-5% of the stationary phase's mass. | [4] | |
| The column was packed unevenly, causing channeling. | Ensure the column is packed uniformly to avoid air bubbles and cracks. A well-packed column is critical for good separation. | [4] | |
| Compound Won't Elute | The compound is highly polar and strongly adsorbed to the silica. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of methanol in DCM). | [1][4] |
| The compound is basic and interacting with acidic silica. | Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica. | [4][5] | |
| Compound Elutes Too Quickly (with the solvent front) | The eluent system is too polar for the compound. | Start with a much less polar solvent system. Always check the first fraction collected to ensure the compound did not elute immediately. | [3] |
| Streaking or Tailing of the Compound Band | The compound is interacting too strongly with the stationary phase. | Increase the polarity of the eluting solvent once the compound begins to elute to reduce the tailing effect. | [3] |
| The sample was loaded in a solvent that was too strong (polar). | Load the sample in the weakest possible solvent, ideally the initial eluent. Use the dry-loading method if solubility is an issue. | [6] | |
| Low Recovery / Yield | The compound decomposed on the column. | Test the compound's stability on a silica TLC plate first. If it degrades, use a deactivated stationary phase (e.g., silica with triethylamine) or an alternative like alumina. | [3][4] |
| The fractions are too dilute to detect the product. | Concentrate the fractions where you expected to find your compound and re-analyze them by TLC. | [3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol provides a general procedure for purifying pyrimidinyl-pyrazole derivatives.
1. Preparation of the Stationary Phase:
-
Select a column of the appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% cyclohexane or a mixture like 98:2 cyclohexane/ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring a uniform bed without air bubbles.
-
Allow the excess solvent to drain until it is level with the top of the silica bed.[4]
2. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude pyrimidinyl-pyrazole compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Add silica gel (approximately 10-20 times the mass of the sample) to the solution.[6]
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully add the silica-adsorbed sample to the top of the packed column.
3. Elution and Fraction Collection:
-
Carefully add the initial, low-polarity mobile phase to the column.
-
Begin elution, applying gentle air pressure to maintain a steady flow.
-
Collect fractions of a suitable volume.
-
Gradually increase the eluent polarity as the column runs (e.g., by increasing the percentage of ethyl acetate or methanol). A typical gradient for polar compounds might be from dichloromethane to a dichloromethane/methanol mixture.[1]
4. Analysis and Product Isolation:
-
Analyze the collected fractions using TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[4]
Common Solvent Systems from Literature
| Compound Type | Stationary Phase | Eluent System | Citation |
| Pyrazolyl-dihydropyrimidinyl ureas | Silica Gel | Dichloromethane/Methanol (gradient) | [1] |
| Dihydropyrazolo[3,4-d]-pyrimidine amines | Silica Gel | Cyclohexane/Ethyl Acetate (1:1) | [8] |
| Pyrazolo[4',3':16,17]androst-5-en-3β-ol | Silica Gel | Chloroform/Ethyl Acetate (3:1) | [9] |
| Pyrimidine/Pyrazole derivatives | Silica Gel | Chloroform/Ethyl Acetate (9:1) | [2] |
Visual Guides
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting decision tree for poor separation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. reddit.com [reddit.com]
- 8. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde during synthesis
Welcome to the technical support center for the synthesis and handling of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde. This guide is intended for researchers, scientists, and drug development professionals. Please note that while this resource provides guidance based on established principles of pyrazole and pyrimidine chemistry, specific stability and synthesis studies for this particular molecule are limited in publicly available literature. The information herein is extrapolated from data on analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The synthesis of pyrazole-5-carbaldehydes is often achieved through formylation of a pyrazole precursor. A prevalent method is the Vilsmeier-Haack reaction.[1] This reaction typically involves the use of a formylating agent generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). The starting material would be 1-(pyrimidin-2-yl)-1H-pyrazole.
Q2: I am observing a low yield of the desired product. What could be the potential causes?
A2: Low yields in the Vilsmeier-Haack formylation of pyrazoles can stem from several factors. The Vilsmeier reagent is sensitive to moisture, so ensuring anhydrous conditions is critical. The reactivity of the pyrazole substrate is also key; electron-withdrawing groups can deactivate the ring, making formylation more difficult. Reaction temperature and time are also crucial parameters to optimize.[1]
Q3: My reaction mixture is turning into a dark, tarry residue. What is happening and how can I prevent it?
A3: The formation of a dark, tarry residue often indicates decomposition or polymerization. This can be caused by excessive heat, as the Vilsmeier-Haack reaction can be exothermic. Maintaining strict temperature control, often by using an ice bath during reagent addition, is crucial. Impurities in the starting materials or solvents can also catalyze side reactions leading to tar formation.
Q4: I am seeing multiple spots on my TLC plate. What are the possible side products?
A4: Multiple spots on a TLC plate suggest the formation of side products. In the context of a Vilsmeier-Haack reaction, this could be due to di-formylation or formylation at an alternative position on the pyrazole ring. The presence of unreacted starting material or decomposition of the product under the reaction or work-up conditions can also result in multiple spots.
Q5: What are the best practices for the purification of this compound?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound and any impurities. It is important to perform the purification promptly after the reaction, as prolonged exposure to certain conditions can lead to degradation. Given that the product is an aldehyde, it may be sensitive to both acidic and basic conditions.
Q6: What are the recommended storage conditions for this compound?
A6: Aldehydes, and particularly heteroaromatic aldehydes, can be prone to oxidation. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (refrigerated at 2-8 °C or frozen). Protecting the compound from light by using an amber vial or by wrapping the container in aluminum foil is also recommended.[2]
Troubleshooting Guides
Synthesis: Vilsmeier-Haack Formylation
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. Prepare the Vilsmeier reagent fresh for each reaction. |
| Low reactivity of the pyrazole substrate. | The pyrimidine ring is electron-withdrawing, which can reduce the nucleophilicity of the pyrazole ring. Consider using a higher reaction temperature or a longer reaction time. | |
| Incomplete reaction. | Monitor the reaction progress by TLC. If the starting material is still present after the initial reaction time, consider extending the time or gradually increasing the temperature. | |
| Formation of Tarry Residue | Reaction overheating. | Prepare the Vilsmeier reagent at 0 °C and add it to the pyrazole solution slowly, maintaining a low temperature with an ice bath. |
| Impurities in starting materials. | Use purified starting materials and high-purity anhydrous solvents. | |
| Multiple Products on TLC | Di-formylation. | Use a stoichiometric amount of the Vilsmeier reagent. An excess may lead to the formation of di-formylated products. |
| Product decomposition during work-up. | The aldehyde product may be sensitive to pH changes. Perform the aqueous work-up at low temperatures and use a mild base (e.g., sodium bicarbonate) for neutralization. |
Stability and Storage
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration (e.g., turning yellow or brown) | Oxidation or degradation. | Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light. |
| Changes in Physical State or Solubility | Decomposition. | Store at recommended low temperatures (2-8 °C for short-term, -20 °C for long-term). Avoid repeated freeze-thaw cycles. |
| Appearance of New Peaks in Analytical Data (e.g., NMR, HPLC) | Degradation over time. | Re-purify the compound if necessary before use. Always use freshly prepared solutions for experiments. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation
This is a general guideline and may require optimization.
Materials:
-
1-(pyrimidin-2-yl)-1H-pyrazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane (DCE) or another suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF to anhydrous DCE.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the DMF solution, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-(pyrimidin-2-yl)-1H-pyrazole in anhydrous DCE and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, the reaction mixture may be stirred at room temperature or heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation.
References
Technical Support Center: Scale-Up of Pyrimidinyl-Pyrazole Intermediates
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the scale-up synthesis of pyrimidinyl-pyrazole intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for pyrimidinyl-pyrazole intermediates that pose scale-up challenges?
A1: The most prevalent routes involve either the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by coupling to a pyrimidine moiety, or the reaction of a substituted aminopyrazole with a functionalized pyrimidine.[1][2] Key challenging steps often include:
-
Knorr Pyrazole Synthesis (or similar condensations): Reaction of a 1,3-dicarbonyl compound with a hydrazine.[3][4] Scale-up issues include controlling the initial condensation exotherm, ensuring complete cyclization, and managing the formation of regioisomers.[5][6]
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): Used to form the C-C or C-N bond between the pyrazole and pyrimidine rings.[7] Major scale-up hurdles include catalyst deactivation, achieving high conversion, and removing residual palladium from the final product to meet regulatory limits (typically low ppm).[7][8]
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of an aminopyrazole with an activated halopyrimidine.[2] Challenges at scale include managing reaction kinetics, potential for side reactions, and ensuring efficient mixing to avoid localized concentration gradients.
Q2: We are observing significant exotherms during the initial hydrazine condensation at the pilot scale. How can this be safely managed?
A2: Managing reaction exotherms is critical for safety and process control during scale-up.[9] As reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[10] Key strategies include:
-
Controlled Addition: Switch from adding reagents all at once to a slow, controlled addition of the hydrazine derivative. This allows the reactor's cooling system to keep pace with heat generation.[6]
-
Reverse Addition: Consider adding the dicarbonyl substrate to the hydrazine solution to maintain a different concentration profile.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, although this may impact cycle time and vessel occupancy.[11]
-
Jacket Temperature Control: Ensure the reactor cooling system is robust and responsive. Implement automated controls to adjust the jacket temperature based on the internal reaction temperature.[12]
-
Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow reactor offers superior heat transfer and control, minimizing the risk of thermal runaway.[9][13]
Q3: Our isolated intermediate has high levels of residual palladium after a Suzuki coupling reaction. What are the most effective removal methods at scale?
A3: Reducing palladium levels to meet the stringent requirements of regulatory bodies like the ICH is a common challenge.[7][8] While simple filtration may work for heterogeneous catalysts, soluble palladium species often require more advanced techniques.[14] Effective methods include:
-
Scavengers: Solid-supported scavengers containing functional groups like thiols or amines (chemisorption) are highly effective at binding and removing palladium.[7][14] The choice of scavenger depends on the palladium's oxidation state and the solvent system.[14]
-
Activated Carbon: A cost-effective method for adsorbing palladium catalysts and other impurities.[15] The effectiveness can vary based on the carbon grade and process conditions.
-
Extraction/Washes: Aqueous washes with solutions containing agents like L-cysteine or sodium sulfide can extract palladium into the aqueous phase.
-
Recrystallization: While sometimes effective, crystallization can occasionally trap impurities within the crystal lattice, so this method should be validated carefully.[8]
Troubleshooting Guides
Problem 1: Low Yield and Incomplete Conversion in Cross-Coupling Step
Symptoms:
-
HPLC analysis of the crude reaction mixture shows significant amounts of unreacted starting materials (e.g., halopyrimidine or pyrazole boronic acid).
-
The isolated yield is consistently lower than what was achieved at the lab scale.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor Mixing/Mass Transfer | At larger scales, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, slowing the reaction.[12] Solution: Evaluate and optimize the agitator speed and design. For slurries, ensure the agitation is sufficient to keep all solids suspended. |
| Catalyst Deactivation | The palladium catalyst may be sensitive to air, moisture, or impurities in starting materials or solvents. Solution: Ensure all reagents and solvents are of appropriate quality and adequately dried. Maintain a robust inert atmosphere (Nitrogen or Argon) throughout the process. |
| Insufficient Thermal Input | Heat transfer is less efficient at scale. The internal reaction temperature may not be reaching the optimal level, even if the jacket is set correctly. Solution: Use a calibrated internal temperature probe. Increase the jacket temperature to ensure the batch reaches and maintains the target temperature. |
| Incorrect Stoichiometry | Minor weighing errors at the lab scale may become significant at the pilot scale. Solution: Double-check all calculations and ensure scales are properly calibrated. Re-verify the purity and molar equivalents of all reagents. |
Problem 2: Product Fails to Crystallize or "Oils Out" During Isolation
Symptoms:
-
Upon addition of an anti-solvent or cooling, the product separates as a viscous oil instead of a crystalline solid.[16]
-
Crystallization is inconsistent between batches.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Impurity Levels | Impurities can inhibit nucleation and crystal growth. Solution: Analyze the crude product stream for impurities. Introduce an additional purification step before crystallization (e.g., charcoal treatment, silica gel plug). |
| Rapid Supersaturation | Adding anti-solvent too quickly or cooling too rapidly creates a high level of supersaturation, favoring oiling out over controlled crystallization.[17] Solution: Slow down the addition rate of the anti-solvent or implement a programmed cooling ramp.[16] |
| Incorrect Solvent/Anti-Solvent System | The chosen solvent system may not be robust for the scale-up process. Solution: Re-screen solvent/anti-solvent systems. Adjusting the polarity of the solvent system can sometimes prevent oiling.[16] |
| Lack of Nucleation Sites | Spontaneous nucleation may be inconsistent at a larger scale. Solution: Develop a seeding strategy. Add a small amount (0.1-1.0%) of previously isolated, high-purity crystalline material at the appropriate point of supersaturation to induce controlled crystallization.[18][19] |
Data Presentation
Table 1: Illustrative Data for Optimization of Palladium Scavenging This table shows example data from a screening study to identify the most effective method for removing residual palladium from a pyrimidinyl-pyrazole intermediate solution in Ethyl Acetate.
| Run | Removal Method | Agent | Loading (wt%) | Time (h) | Temp (°C) | Initial Pd (ppm) | Final Pd (ppm) |
| 1 | Adsorption | Activated Carbon (Grade A) | 5 | 4 | 40 | 250 | 48 |
| 2 | Adsorption | Activated Carbon (Grade B) | 5 | 4 | 40 | 250 | 75 |
| 3 | Chemisorption | Thiol-Functionalized Silica | 2 | 2 | 25 | 250 | 8 |
| 4 | Chemisorption | Amine-Functionalized Resin | 2 | 2 | 25 | 250 | 115 |
| 5 | Extraction | 5% Aqueous L-Cysteine | 20 (v/v) | 1 | 25 | 250 | 32 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Coupling
Materials:
-
4-Chloro-2-substituted-pyrimidine (1.0 equiv)
-
(1H-Pyrazol-5-yl)boronic acid derivative (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
Toluene
-
Ethanol
Procedure:
-
To a clean, dry, and inerted reactor, charge the 4-chloro-2-substituted-pyrimidine, (1H-pyrazol-5-yl)boronic acid derivative, and Pd(PPh₃)₄.
-
Add Toluene (5 vol) and Ethanol (2 vol). Begin agitation.
-
Under positive nitrogen pressure, add the 2M aqueous Na₂CO₃ solution over 15-30 minutes, ensuring the internal temperature does not exceed 30°C.
-
Heat the reaction mixture to 80-85°C and hold for 4-6 hours.
-
Monitor the reaction progress by HPLC. Upon completion (<1% starting material remaining), cool the mixture to 20-25°C.
-
Cease agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with 2% aqueous brine (3 vol).
-
The resulting organic layer containing the pyrimidinyl-pyrazole intermediate can be taken forward for palladium removal and isolation steps.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Coupling Reaction Yield
This diagram outlines a logical decision-making process for diagnosing the root cause of low yield in a cross-coupling reaction.
Caption: Troubleshooting flowchart for low reaction yield.
Diagram 2: General Scale-Up Workflow
This diagram illustrates the typical sequence of operations in the scale-up synthesis of a pyrimidinyl-pyrazole intermediate, from reaction to final isolation.
Caption: Process flow from reaction to isolated intermediate.
References
- 1. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 2. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 12. amarequip.com [amarequip.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 18. scispace.com [scispace.com]
- 19. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
Validation & Comparative
A Comparative Reactivity Analysis of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde and Other Heteroaromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde against a selection of other common heteroaromatic aldehydes. The reactivity of these compounds is of paramount importance in the fields of medicinal chemistry and materials science, where they serve as versatile synthons for the construction of more complex molecular architectures. This document outlines the theoretical basis for their reactivity, presents available experimental data, and provides detailed protocols for key comparative experiments.
Introduction: Electronic and Steric Effects in Heteroaromatic Aldehydes
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of electronic and steric effects imparted by the aromatic or heteroaromatic ring to which it is attached.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the heterocyclic ring system significantly modulates the partial positive charge on the carbonyl carbon. Electron-withdrawing rings enhance electrophilicity, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating rings decrease electrophilicity.
-
Steric Effects: The proximity of atoms or groups to the aldehyde functionality can hinder the approach of a nucleophile, thereby reducing the reaction rate. This is particularly relevant for ortho-substituted aromatic aldehydes.
In the case of This compound , the pyrimidin-2-yl substituent is a strong electron-withdrawing group, which is expected to significantly increase the electrophilicity of the pyrazole-5-carbaldehyde. The pyrazole ring itself is generally considered electron-rich compared to benzene, but the attachment of the pyrimidine ring at the N1 position will modulate its electronic properties.
Comparative Reactivity Analysis
While direct quantitative comparative studies for this compound are not extensively available in the literature, we can infer its reactivity relative to other heteroaromatic aldehydes based on the electronic nature of the respective heterocyclic systems.
Expected Reactivity Order (Nucleophilic Addition):
This compound > Pyridine-2-carboxaldehyde > Benzaldehyde > Furan-2-carboxaldehyde > Pyrrole-2-carboxaldehyde
This predicted order is based on the electron-withdrawing or -donating properties of the heterocyclic rings. The pyrimidin-2-yl group is strongly electron-withdrawing, leading to a highly electrophilic carbonyl carbon. Pyridine is also an electron-withdrawing ring, but to a lesser extent. Furan and pyrrole are electron-rich heterocycles, which donate electron density to the aldehyde group, thus reducing its reactivity towards nucleophiles compared to benzaldehyde.
The following sections provide experimental protocols to quantitatively assess and validate this predicted reactivity.
Experimental Data and Protocols
To facilitate a direct comparison, standardized experimental conditions are crucial. Below are protocols for key reactions that can be used to quantify the relative reactivity of this compound and other heteroaromatic aldehydes.
The Wittig reaction is a fundamental method for alkene synthesis from aldehydes and is highly sensitive to the electrophilicity of the carbonyl carbon. A more reactive aldehyde will typically give a higher yield in a shorter reaction time.
Experimental Protocol: Comparative Wittig Olefination
-
Preparation of the Wittig Reagent: (Methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) is suspended in anhydrous THF under a nitrogen atmosphere at 0 °C. n-Butyllithium (1.0 equivalent) is added dropwise, and the resulting red solution is stirred for 30 minutes at 0 °C.
-
Reaction with Aldehydes: A solution of the respective heteroaromatic aldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC). After a set time (e.g., 2 hours), the reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
Work-up and Analysis: The mixture is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The yield of the corresponding alkene is determined by ¹H NMR spectroscopy using an internal standard.
Table 1: Hypothetical Comparative Yields in a Competitive Wittig Reaction
| Heteroaromatic Aldehyde | Predicted Relative Reactivity | Expected Yield (%) |
| This compound | Very High | >90 |
| Pyridine-2-carboxaldehyde | High | 80-90 |
| Benzaldehyde | Moderate | 70-80 |
| Furan-2-carboxaldehyde | Low | 50-60 |
| Pyrrole-2-carboxaldehyde | Very Low | <50 |
The Tollens' test provides a qualitative and semi-quantitative measure of the ease of oxidation of an aldehyde. A faster rate of silver mirror formation indicates a higher reactivity.
Experimental Protocol: Comparative Tollens' Test
-
Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 5% silver nitrate solution. Add one drop of 10% sodium hydroxide solution. Add 2% ammonia solution dropwise until the precipitate of silver oxide just dissolves.
-
Reaction: Add 5 drops of a 1% solution of the heteroaromatic aldehyde in a suitable solvent (e.g., ethanol) to the freshly prepared Tollens' reagent.
-
Observation: Observe the time taken for the formation of a silver mirror at room temperature. For a more quantitative comparison, the reaction can be monitored using a UV-Vis spectrophotometer to measure the rate of appearance of colloidal silver.
Table 2: Predicted Observations for the Comparative Tollens' Test
| Heteroaromatic Aldehyde | Predicted Rate of Silver Mirror Formation |
| This compound | Very Fast |
| Pyridine-2-carboxaldehyde | Fast |
| Benzaldehyde | Moderate |
| Furan-2-carboxaldehyde | Slow |
| Pyrrole-2-carboxaldehyde | Very Slow / No reaction |
The reduction of aldehydes to alcohols with sodium borohydride is another reaction sensitive to the electrophilicity of the carbonyl carbon.
Experimental Protocol: Comparative Reduction
-
Reaction Setup: Dissolve the heteroaromatic aldehyde (1.0 equivalent) in methanol in a round-bottom flask at 0 °C.
-
Addition of Reducing Agent: Add sodium borohydride (0.5 equivalents) in one portion.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the reaction is quenched with acetone, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate.
-
Analysis: The yield of the corresponding alcohol is determined by ¹H NMR spectroscopy. For a kinetic comparison, aliquots can be taken at regular intervals and analyzed.
Table 3: Predicted Relative Reaction Rates for Sodium Borohydride Reduction
| Heteroaromatic Aldehyde | Predicted Relative Reduction Rate |
| This compound | Very High |
| Pyridine-2-carboxaldehyde | High |
| Benzaldehyde | Moderate |
| Furan-2-carboxaldehyde | Low |
| Pyrrole-2-carboxaldehyde | Very Low |
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for comparing aldehyde reactivity and a generalized signaling pathway where such compounds might be involved as inhibitors.
Caption: Workflow for Comparative Reactivity Analysis.
Caption: Inhibition of a Kinase Signaling Pathway.
Conclusion
Based on fundamental principles of electronic effects, this compound is predicted to be a highly reactive heteroaromatic aldehyde, likely surpassing the reactivity of common heteroaromatic aldehydes such as pyridine-2-carboxaldehyde and benzaldehyde in nucleophilic addition, oxidation, and reduction reactions. The provided experimental protocols offer a framework for the quantitative validation of this hypothesis. Such comparative data is invaluable for chemists in selecting appropriate reagents and reaction conditions for the synthesis of novel compounds with potential applications in drug discovery and materials science.
validation of the biological activity of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde derivatives
A Comprehensive Guide to the Biological Activity of 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde Derivatives
The intersection of pyrimidine and pyrazole moieties in a single molecular framework has given rise to a class of compounds with significant therapeutic potential. Derivatives of this compound are of particular interest to researchers in drug discovery due to their diverse and potent biological activities. This guide provides a comparative analysis of these derivatives, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutic agents. The primary biological activities explored include anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Derivatives of pyrimidinyl-pyrazole have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
A series of novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against MGC-803, SGC-7901, and Bcap-37 cell lines.[1] Several of these compounds exhibited potent inhibitory activity, with some showing strong effects against the MGC-803 cell line.[1] Flow cytometry analysis revealed that these compounds could effectively inhibit the proliferation of MGC-803 cells.[1] Furthermore, some of the synthesized compounds were identified as potent inhibitors of telomerase, a critical enzyme in cancer cell immortality.[1]
Another study focused on the design and synthesis of new pyrazolopyrimidine derivatives as PIM-1 kinase inhibitors.[2] These compounds showed promising in vitro antitumor activities against HCT-116 and MCF-7 cell lines.[2] Notably, some derivatives exhibited IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, correlating with their PIM-1 inhibitory activity.[2]
The anticancer potential of pyrazole and pyrimidine scaffolds is well-documented, with studies showing their ability to induce potent cytotoxicity against breast, lung, and colon cancer cell lines.[3] The structural and biological characteristics of these heterocyclic rings make them ideal scaffolds for the design of novel anticancer agents.[3]
To illustrate a common workflow for evaluating the anticancer potential of these derivatives, a generalized experimental workflow is presented below.
Caption: Generalized workflow for the evaluation of anticancer activity.
Table 1: Comparative Anticancer Activity of Pyrazole and Pyrazolopyrimidine Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyrazole derivative 2 | MCF-7 | Not specified (promising) | Doxorubicin | Not specified | [4] |
| Pyrazole derivative 9 | MCF-7 | Not specified (promising) | Doxorubicin | Not specified | [4] |
| Pyrazole derivative 2 | HepG2 | Not specified (promising) | Doxorubicin | Not specified | [4] |
| Pyrazole derivative 9 | HepG2 | Not specified (promising) | Doxorubicin | Not specified | [4] |
| Compound 8e | MGC-803 | 1.02 ± 0.08 (Telomerase) | - | - | [1] |
| Compound 5h | HCT-116 | 1.51 | - | - | [2] |
| Compound 6c | MCF-7 | 7.68 | - | - | [2] |
| Compound 5c | PIM-1 Kinase | 1.26 | - | - | [2] |
| Compound 5g | PIM-1 Kinase | 0.95 | - | - | [2] |
| Compound 5h | PIM-1 Kinase | 0.60 | - | - | [2] |
| Compound 6a | PIM-1 Kinase | 1.82 | - | - | [2] |
| Compound 6c | PIM-1 Kinase | 0.67 | - | - | [2] |
Antimicrobial Activity
The fusion of pyrazole and pyrimidine rings has also yielded compounds with significant antimicrobial properties. These derivatives have been tested against a range of pathogenic bacteria and fungi, often showing efficacy comparable to or even exceeding that of standard antibiotics.
For instance, a study on new 4-formyl pyrazole derivatives derived from galloyl hydrazide reported excellent to good efficacy against two types of pathogenic bacteria, with some compounds showing promising antibacterial activity when compared to ampicillin.[5] Similarly, the synthesis and antimicrobial evaluation of pyrazole derivatives containing thiazole scaffolds revealed that many of the compounds exhibited good-to-moderate antibacterial and antifungal activities.[6]
Another research effort focused on the synthesis of novel pyrazole derivatives and their evaluation as antimicrobial agents.[7] The synthesized compounds were tested against various microorganisms and showed promising results.[7]
The general workflow for assessing the antimicrobial potential of these compounds is outlined below.
Caption: Workflow for evaluating antimicrobial activity.
Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative | Microorganism | Activity (Zone of Inhibition in mm / MIC in µg/mL) | Standard Drug | Activity | Reference |
| Compound [III]c | Pathogenic Bacteria | Promising | Ampicillin | - | [5] |
| Compound [III]e | Pathogenic Bacteria | Promising | Ampicillin | - | [5] |
| Thiazolyl pyrazole derivatives | Bacteria & Fungi | Good-to-moderate | - | - | [6] |
| Pyrazole-4-carbaldehyde derivatives | B. subtilis, E. coli, S. aureus, C. albicans | Moderate to significant | Ciprofloxacin, Amphotericin B | - | [8] |
| Compound 4c | Bacteria & Fungi | Significant | Ciprofloxacin, Amphotericin B | - | [8] |
| Compound 4f | Bacteria & Fungi | Significant | Ciprofloxacin, Amphotericin B | - | [8] |
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[9][10] The anti-inflammatory mechanism of pyrazole derivatives often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced at sites of inflammation.[10] This inhibition leads to a reduction in the production of prostaglandins, key mediators of inflammation.[11]
Some pyrazole derivatives have also been shown to target 5-lipoxygenase (5-LOX), leading to a decrease in the production of leukotrienes, another class of inflammatory mediators.[11] Furthermore, inhibition of the NF-κB signaling pathway by pyrazole compounds can suppress the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[11]
The signaling pathway for COX-2 inhibition by pyrazole derivatives can be visualized as follows:
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Table 3: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Assay | Activity | Standard Drug | Activity | Reference |
| 3,5-diarylpyrazoles (2023 study) | COX-2 Inhibition | IC50 = 0.01 µM | - | - | [11] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | IC50 = 0.03 µM / 0.12 µM | - | - | [11] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | - | - | [11] |
| Compound N9 | Carrageenan-induced paw edema | More potent than N8 | Celecoxib | Relative activity 1.08 | [12] |
| Compound N7 | Cotton granuloma test | More potent than N6 | Celecoxib | Relative activity 1.13 | [12] |
| Compound N5 | Granuloma test | Increased activity over X4 | Celecoxib | Relative activity 1.17 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrimidine-pyrazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin or celecoxib), and test groups (treated with the synthesized derivatives).
-
Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
References
- 1. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. jpsionline.com [jpsionline.com]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde and Its Positional Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is critical. This guide offers a comparative overview of the spectroscopic characteristics of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde and its key positional isomers. Due to the limited availability of direct comparative studies in published literature, this guide presents predicted spectroscopic data based on established principles and data from closely related pyrazole and pyrimidine derivatives. The provided experimental protocols and data tables serve as a foundational resource for researchers undertaking the synthesis and characterization of these compounds.
Isomeric Landscape
The primary isomers of this compound include variations in the position of the carbaldehyde group on the pyrazole ring and the attachment point of the pyrimidine ring to the pyrazole nitrogen. The key isomers considered in this guide are:
-
This compound
-
1-(Pyrimidin-2-yl)-1H-pyrazole-3-carbaldehyde
-
1-(Pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde
The substitution on the second nitrogen of the pyrazole ring (2H-pyrazole isomers) is also possible, which would lead to a different set of spectroscopic signatures.
Predicted Spectroscopic Data Comparison
The following tables summarize the anticipated quantitative data from key spectroscopic techniques for the three primary isomers. These values are estimations derived from literature on similar heterocyclic systems and are intended to guide spectral interpretation.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | 1-(Pyrimidin-2-yl)-1H-pyrazole-3-carbaldehyde | 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde |
| Aldehyde (-CHO) | ~9.9 - 10.1 (s) | ~10.0 - 10.2 (s) | ~9.8 - 10.0 (s) |
| Pyrazole H3 | ~7.8 - 8.0 (d) | - | ~8.1 - 8.3 (s) |
| Pyrazole H4 | ~6.8 - 7.0 (d) | ~6.9 - 7.1 (d) | - |
| Pyrazole H5 | - | ~7.9 - 8.1 (d) | ~8.0 - 8.2 (s) |
| Pyrimidine H4'/H6' | ~8.7 - 8.9 (d) | ~8.7 - 8.9 (d) | ~8.6 - 8.8 (d) |
| Pyrimidine H5' | ~7.2 - 7.4 (t) | ~7.2 - 7.4 (t) | ~7.1 - 7.3 (t) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound | 1-(Pyrimidin-2-yl)-1H-pyrazole-3-carbaldehyde | 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde |
| Aldehyde (C=O) | ~185 - 188 | ~184 - 187 | ~188 - 191 |
| Pyrazole C3 | ~140 - 142 | ~150 - 153 | ~142 - 144 |
| Pyrazole C4 | ~112 - 114 | ~110 - 112 | ~120 - 123 |
| Pyrazole C5 | ~152 - 155 | ~138 - 140 | ~140 - 142 |
| Pyrimidine C2' | ~158 - 160 | ~158 - 160 | ~157 - 159 |
| Pyrimidine C4'/C6' | ~156 - 158 | ~156 - 158 | ~155 - 157 |
| Pyrimidine C5' | ~118 - 120 | ~118 - 120 | ~117 - 119 |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹) and Mass Spectrometry Data
| Spectroscopic Data | This compound & Isomers |
| IR (KBr) | |
| C=O Stretch (Aldehyde) | ~1680 - 1700 |
| C=N Stretch (Rings) | ~1570 - 1600 |
| C-H Stretch (Aromatic) | ~3050 - 3150 |
| Mass Spec (EI) | |
| Molecular Ion [M]⁺ | m/z 174.05 |
| Key Fragments | [M-H]⁺ (173), [M-CHO]⁺ (145), Pyrimidine cation (79) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for the synthesis and spectroscopic analysis of pyrimidinyl-pyrazole-carbaldehydes.
Synthesis via Vilsmeier-Haack Reaction (for 4-formyl isomer)
-
Preparation of the Vilsmeier Reagent: To a stirred solution of dimethylformamide (DMF, 3 equivalents) in an appropriate solvent (e.g., dichloromethane) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents). Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Formylation: To the prepared Vilsmeier reagent, add a solution of 1-(pyrimidin-2-yl)-1H-pyrazole (1 equivalent) in the same solvent dropwise at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice with saturated sodium bicarbonate solution. Stir until the ice has melted and the mixture is neutralized.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets for solid samples or as a thin film on sodium chloride plates for oils.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Isomeric Differentiation and Analytical Workflow
The following diagram illustrates the relationship between the isomers and the general workflow for their spectroscopic characterization.
This guide provides a foundational framework for the spectroscopic comparison of this compound and its positional isomers. Researchers can use this information to aid in the design of synthetic routes and the interpretation of analytical data for these and related heterocyclic compounds.
In Vitro Screening of Pyrimidinyl-Pyrazole Compounds for Anticancer Activity: A Comparative Guide
The quest for novel anticancer agents has led researchers to explore a diverse range of synthetic compounds. Among these, pyrimidinyl-pyrazole derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the in vitro anticancer activity of selected pyrimidinyl-pyrazole and related pyrazole compounds, supported by experimental data and detailed protocols.
Comparative Anticancer Activity
The anticancer efficacy of various pyrimidinyl-pyrazole and pyrazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the table below. Lower IC50 values indicate greater potency.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Noteworthy Observations |
| Pyrazolopyrimidine Derivatives (5 & 7) | HT1080 (Fibrosarcoma) | 96.25 (Cmpd 5), 17.50 (Cmpd 7) | Compound 7 showed significantly higher activity.[1] |
| Hela (Cervical Cancer) | 74.8 (Cmpd 5), 73.08 (Cmpd 7) | Similar activity between the two compounds.[1] | |
| Caco-2 (Colorectal Adenocarcinoma) | 76.92 (Cmpd 5), 43.75 (Cmpd 7) | Compound 7 was more potent.[1] | |
| A549 (Lung Carcinoma) | 148 (Cmpd 5), 68.75 (Cmpd 7) | Compound 7 demonstrated superior activity.[1] | |
| Pyrazolo[3,4-d]pyrimidine (Compound 9) | MCF-7 (Breast Cancer) | - | Showed promising anticancer activity compared to doxorubicin.[2] |
| HepG2 (Liver Cancer) | - | Exhibited remarkable cytotoxic activity.[2] | |
| Morpholine-benzimidazole-pyrazole hybrid (Compound 15) | MCF7 (Breast Cancer) | 0.042 | Displayed higher activity than the standard drug CA-4.[3] |
| PC3 (Prostate Cancer) | 0.61 | Potent activity observed.[3] | |
| A549 (Lung Cancer) | 0.76 | Significant cytotoxicity demonstrated.[3] | |
| Pyrazole-based ligands (Compound 50) | HepG2 (Liver Cancer) | 0.71 | More potent than standard drugs erlotinib and sorafenib.[3] |
| Indole-pyrazole hybrids (Compounds 33 & 34) | HCT116, MCF7, HepG2, A549 | < 23.7 | Showed moderate to excellent cytotoxicity, better than doxorubicin.[3] |
| Pyrazolone-pyrazole derivative (Compound 27) | MCF7 (Breast Cancer) | 16.50 | Better inhibitory activity than the standard drug tamoxifen.[4] |
| 1,4-Benzoxazine-pyrazole hybrids (Compounds 22 & 23) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | Potent cytotoxicity comparable to etoposide.[4] |
| Pyrazolyl-thiazolidinone (Compound 4a) | Lung Cancer Cell Lines | - | Showed a moderate inhibition rate of 31.01%.[5] |
Experimental Protocols
The following is a generalized protocol for in vitro screening of anticancer compounds, based on commonly used methods such as the MTT assay.[6]
Cell Culture and Treatment
-
Cell Seeding : Cancer cell lines of interest are seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in a complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Compound Preparation : The pyrimidinyl-pyrazole compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions of the stock solution are then prepared in the culture medium to achieve the desired final concentrations for treatment.[6]
-
Cell Treatment : The culture medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included. The plates are then incubated for a specified period, typically 48 to 72 hours.[6]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
-
MTT Addition : Following the treatment period, a solution of MTT (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well.[6]
-
Incubation : The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization : The culture medium is carefully removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6]
-
Data Analysis : The percentage of cell viability is calculated for each treatment concentration relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: A flowchart illustrating the key steps in the in vitro screening of anticancer compounds.
EGFR Signaling Pathway Inhibition
Several pyrimidinyl-pyrazole compounds have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[7]
Caption: A diagram showing the inhibition of the EGFR signaling pathway by pyrimidinyl-pyrazole compounds.
References
- 1. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijnrd.org [ijnrd.org]
- 6. benchchem.com [benchchem.com]
- 7. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and synthetic tractability have made it a focal point for the development of targeted therapies, particularly in oncology.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives against various biological targets, supported by quantitative data and detailed experimental protocols.
Kinase Inhibitors: A Primary Application
Pyrazolo[1,5-a]pyrimidines have emerged as a cornerstone in the design of protein kinase inhibitors due to their ability to mimic the adenine region of ATP and interact with the hinge region of the kinase ATP-binding pocket.[2] This has led to the development of potent and selective inhibitors for a range of kinases implicated in cancer and other diseases. Two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, are based on this scaffold.[4][5]
Tropomyosin Receptor Kinase (Trk) Inhibitors
Trk kinases are key regulators of cell signaling, and their inhibition is a validated therapeutic strategy for various solid tumors.[4] The SAR of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors highlights the importance of specific substitutions for achieving high potency.
Key SAR Insights:
-
The pyrazolo[1,5-a]pyrimidine core is essential for forming a hinge interaction with the Met592 residue in the Trk kinase domain.[4]
-
A 2,5-difluorophenyl-substituted pyrrolidine at the 5-position significantly enhances Trk inhibition.[4]
-
An amide bond, such as in picolinamide, at the 3-position contributes to increased activity.[4]
-
The incorporation of a morpholine group can improve selectivity by reducing off-target effects.[4]
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors
| Compound | R1 | R2 | TrkA IC50 (nM) | TrkC IC50 (nM) |
| 8 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | - |
| 9 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | - |
| 29 | Macrocycle | Macrocycle | 0.6 | 0.1 |
| 30 | Macrocycle | Macrocycle | 1.61 | 0.05 |
Data sourced from a review on Trk inhibitors, specific synthetic details can be found in the cited literature.[4]
Pim-1 Kinase Inhibitors
Pim-1 kinase is a proto-oncogene involved in cell survival and proliferation, making it an attractive target for cancer therapy.[6][7] SAR studies on pyrazolo[1,5-a]pyrimidine inhibitors of Pim-1 have led to the development of highly potent and selective compounds.
Key SAR Insights:
-
Starting from a virtual screening hit, lead optimization of the pyrazolo[1,5-a]pyrimidine scaffold resulted in compounds with strong inhibitory activity against Pim-1 and Flt-3 kinases.[6][7]
-
Selected compounds demonstrated cellular activity by suppressing the phosphorylation of the BAD protein.[6][7]
-
These inhibitors showed a good safety profile with no significant hERG inhibition at 30 μM.[8]
Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Inhibitors
| Compound | R1 | R2 | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) |
| Hit Compound | Aryl | Halogen | 52,000 | - |
| 11b | Optimized Substituents | Optimized Substituents | <10 | <10 |
Data represents a significant improvement in potency from the initial hit to the optimized compound.[7]
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors
PI3Kδ is a key signaling molecule in immune cells, and its overactivity is linked to inflammatory and autoimmune diseases.[9] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective PI3Kδ inhibitors.
Key SAR Insights:
-
A library of indol-4-yl-pyrazolo[1,5-a]pyrimidines yielded compounds with low nanomolar IC50 values and high selectivity for the PI3Kδ isoform.[9]
-
Compound 54 (CPL302253) emerged as a potent candidate with an IC50 of 2.8 nM.[9]
-
Derivatives with benzimidazole groups at the C(5) position and various amines at the C(2) position also showed high activity and selectivity.[10]
Table 3: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as PI3Kδ Inhibitors
| Compound | C5-Substituent | C2-Substituent | PI3Kδ IC50 (nM) |
| 13 | Indole | - | <100 |
| 54 (CPL302253) | Indole | Optimized Amine | 2.8 |
| 6 (CPL302415) | Benzimidazole | Optimized Amine | 18 |
These studies demonstrate the tunability of the scaffold for achieving high potency and selectivity.[9][10]
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9 is a crucial regulator of transcription and a target of interest for cancer treatment.[11] A pyrazolo[1,5-a]pyrimidine series was developed to create selective CDK9 inhibitors.
Key SAR Insights:
-
Starting from the multi-kinase inhibitor PIK-75, a series based on the pyrazolo[1,5-a]pyrimidine nucleus was synthesized.[11]
-
The lead compound 18b showed improved selectivity compared to the parent compound.[11]
Antitumor and Antimicrobial Applications
Beyond kinase inhibition, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated broader antitumor and antimicrobial activities.
General Antitumor Activity
A novel series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles showed potent in vitro activity against the human colon tumor cell line HCT116.[12] Compound 14a from this series displayed the highest activity with an IC50 of 0.0020 μM.[12]
Antitubercular Activity
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising lead for antituberculosis agents.[13][14] A focused library of analogues was synthesized to explore the SAR and improve activity, leading to hits with low cytotoxicity and promising activity against Mycobacterium tuberculosis within macrophages.[13][14]
Experimental Protocols
The following are generalized protocols for key experiments cited in the SAR studies of pyrazolo[1,5-a]pyrimidines.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A series of dilutions of the test compound are prepared in DMSO and then diluted in the assay buffer.
-
The kinase, substrate, and test compound are incubated together in the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the effect of the test compounds on the proliferation and viability of cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum, antibiotics, test compounds, and a viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
A viability reagent is added to each well. For MTT, the resulting formazan crystals are solubilized. For CellTiter-Glo®, the luminescent signal is measured.
-
The absorbance or luminescence is read using a plate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Visualizations
Pyrazolo[1,5-a]pyrimidine Scaffold and Key Substitution Points
Caption: General structure of the pyrazolo[1,5-a]pyrimidine scaffold highlighting key positions for substitution that influence biological activity.
Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the chemical structure for rendering.
Representative Kinase Inhibition Pathway
Caption: Simplified signaling pathway showing the inhibition of a receptor tyrosine kinase by a pyrazolo[1,5-a]pyrimidine-based inhibitor.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 13. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. The comparison focuses on reaction efficiency, procedural complexity, and potential yields, supported by representative experimental protocols.
Introduction
This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The strategic selection of a synthetic pathway is crucial for efficient and scalable production. This guide outlines two distinct approaches: Route A , which involves the initial formation of the pyrazole ring followed by formylation, and Route B , which entails the synthesis of a pyrazole-5-carbaldehyde precursor followed by coupling with a pyrimidine moiety.
Data Presentation
The following table summarizes the key quantitative parameters for the two proposed synthetic routes. The data is compiled from analogous reactions found in the chemical literature and serves as a predictive comparison.
| Parameter | Route A: Pyrazole Formation then Formylation | Route B: Precursor Formylation then Coupling |
| Overall Estimated Yield | 40-60% | 35-55% |
| Number of Steps | 2 | 2 |
| Key Intermediates | 1-(pyrimidin-2-yl)-1H-pyrazole | Pyrazole-5-carbaldehyde |
| Reagent Complexity | Moderate | Moderate to High |
| Purification Methods | Column Chromatography, Recrystallization | Column Chromatography, Recrystallization |
Experimental Protocols
Route A: Pyrazole Formation Followed by Vilsmeier-Haack Formylation
This route commences with the construction of the 1-(pyrimidin-2-yl)-1H-pyrazole core, which is subsequently formylated to introduce the aldehyde functionality at the C5 position.
Step 1: Synthesis of 1-(pyrimidin-2-yl)-1H-pyrazole
This step involves the cyclocondensation of 2-hydrazinopyrimidine with a suitable 1,3-dicarbonyl compound, such as malondialdehyde or its synthetic equivalent.
-
Reaction: 2-hydrazinopyrimidine is reacted with malondialdehyde in a suitable solvent, typically a lower alcohol like ethanol, often with acid catalysis.
-
Reagents and Conditions:
-
2-hydrazinopyrimidine (1.0 eq)
-
Malondialdehyde tetraethyl acetal (1.1 eq)
-
Ethanol
-
Catalytic hydrochloric acid
-
Reflux, 4-8 hours
-
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a base, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel.
-
Expected Yield: 60-75%
Step 2: Vilsmeier-Haack Formylation of 1-(pyrimidin-2-yl)-1H-pyrazole
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic systems.[1][2]
-
Reaction: The pyrazole from Step 1 is treated with the Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]
-
Reagents and Conditions:
-
1-(pyrimidin-2-yl)-1H-pyrazole (1.0 eq)
-
Phosphorus oxychloride (2.0-3.0 eq)
-
N,N-Dimethylformamide (solvent and reagent)
-
0 °C to 70-120 °C, 2-6 hours[1]
-
-
Work-up and Purification: The reaction mixture is carefully quenched with ice water and neutralized with a base such as sodium bicarbonate. The precipitated product is filtered, washed, and purified by recrystallization or column chromatography.
-
Expected Yield: 65-80%
Route B: Synthesis of Pyrazole-5-carbaldehyde Precursor Followed by Nucleophilic Aromatic Substitution
This alternative approach involves the initial synthesis of a pyrazole-5-carbaldehyde scaffold, which is then coupled with a suitable pyrimidine derivative.
Step 1: Synthesis of Pyrazole-5-carbaldehyde
This precursor can be synthesized from acyclic starting materials. One common method involves the reaction of a β-ketoester derivative with hydrazine.
-
Reaction: Ethyl 2-formyl-3-oxopropanoate (or a protected equivalent) is reacted with hydrazine hydrate.
-
Reagents and Conditions:
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Ethanol
-
Reflux, 2-4 hours
-
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is evaporated. The resulting pyrazole ester is then hydrolyzed to the carboxylic acid, followed by reduction to the alcohol and subsequent oxidation to the aldehyde. This multi-step sequence within Step 1 adds to the complexity.
-
Expected Yield: 50-70% over several steps.
Step 2: Nucleophilic Aromatic Substitution with 2-Chloropyrimidine
The final step involves the N-arylation of the pyrazole-5-carbaldehyde with 2-chloropyrimidine.[5]
-
Reaction: The nitrogen of the pyrazole ring acts as a nucleophile, displacing the chloride from the 2-position of the pyrimidine ring.[6]
-
Reagents and Conditions:
-
Pyrazole-5-carbaldehyde (1.0 eq)
-
2-Chloropyrimidine (1.1 eq)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
A polar aprotic solvent (e.g., DMF, DMSO)
-
Elevated temperature (80-120 °C), 12-24 hours
-
-
Work-up and Purification: The reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent. Purification is achieved by column chromatography.
-
Expected Yield: 70-85%
Visualization of Synthetic Strategies
Caption: Comparison of two synthetic routes to the target molecule.
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound.
Route A is likely to be more direct, particularly if the starting 2-hydrazinopyrimidine is readily available. The Vilsmeier-Haack reaction is generally a reliable and high-yielding transformation for the formylation of pyrazoles.
Route B offers a more convergent approach, where the two heterocyclic fragments are prepared separately and then coupled. However, the multi-step synthesis of the pyrazole-5-carbaldehyde precursor may be less efficient. The final nucleophilic aromatic substitution step is a standard reaction, but yields can be variable depending on the specific substrates and conditions.
The choice between these routes will ultimately depend on the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the specific reaction types. For rapid access to the target compound on a smaller scale, Route A may be preferable. For larger-scale synthesis where optimization of each step is critical, a more thorough investigation of both routes would be warranted.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
A Comparative Guide to Non-Covalent Interactions in Pyrimidinyl-Pyrazole Crystal Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of non-covalent interactions in the crystal structures of pyrimidinyl-pyrazole derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. Understanding the nature and strength of intermolecular forces is crucial for rational drug design, polymorphism prediction, and optimizing solid-state properties. This document compares different analytical techniques, presents quantitative data from published studies, and outlines the experimental methodologies employed.
Analysis of Non-Covalent Interactions: A Comparative Overview
The stability of a crystal lattice is dictated by a complex interplay of non-covalent interactions. For pyrimidinyl-pyrazole derivatives, these interactions primarily include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. Two prominent computational methods for analyzing these interactions are Hirshfeld Surface Analysis and the Quantum Theory of Atoms in Molecules (QTAIM).
Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify and quantify the relative contributions of different types of intermolecular contacts.
Quantum Theory of Atoms in Molecules (QTAIM) offers a more rigorous theoretical framework by analyzing the topology of the electron density.[1] QTAIM defines atoms as open quantum systems and characterizes the bonds between them through the analysis of critical points in the electron density.[1] This method allows for a detailed quantitative analysis of bond properties, providing insights into the strength and nature of the interactions.
While Hirshfeld analysis provides an intuitive and visually accessible overview of crystal packing, QTAIM delivers a more detailed and physically grounded quantitative description of the bonding interactions.
Quantitative Analysis of Non-Covalent Interactions
The following table summarizes the quantitative data on non-covalent interactions from Hirshfeld surface analysis of several pyrazolo[3,4-d]pyrimidine derivatives reported in the literature. The percentages represent the relative contribution of each type of contact to the total Hirshfeld surface area.
| Compound Name | H···H (%) | H···N/N···H (%) | H···C/C···H (%) | H···O/O···H (%) | Other Significant Interactions (%) | Reference |
| 1-benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine | 47.0 | 17.6 | 17.0 | - | H···S/S···H, C···C, C···S/S···C, N···S/S···N, C···N/N···C, N···N | [1] |
| 2-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid | 18.1 | 19.3 | - | 34.8 | H···C/C···H, C···O/O···C, N···O/O···N, C···N/N···C, C···C, O···O | [2] |
| 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1) | - | - | - | - | H···H and C···H/H···C are the major contacts | [3] |
| 5-(prop-2-yn-1-yl)-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P2) | - | - | - | - | H···H and C···H/H···C are the major contacts | [3] |
| 3-methyl-1-phenyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P3) | - | - | - | - | H···H and C···H/H···C are the major contacts | [3] |
| 5-(2-(4-bromophenyl)-2-oxoethyl)-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P4) | - | - | - | - | H···H and C···H/H···C are the major contacts | [3] |
Key Hydrogen Bonding Parameters in Pyrazolo[3,4-d]pyrimidine Crystal Structures
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| N'-(phenyl(1H-pyrazol-1-yl)methyl)isonicotinohydrazide | N-H···O | 0.86 | 2.11 | 2.915(3) | 156 | [4] |
| 2-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid | N-H···O, O-H···N, C-H···O | - | - | - | - | [2] |
| 4-fluoro-1H-pyrazole | N-H···N | 0.99(2) | 1.86(2) | 2.848(1) | 173(2) | [5] |
| Pyrazole-pyrazolium picrate | N-H···O | 0.86(1) | 2.05(2) | 2.842(3) | 153(3) | [6] |
Experimental Protocols
The crystallographic data presented in this guide are typically obtained through the following experimental procedures.
Crystallization
High-quality single crystals are essential for X-ray diffraction analysis. Common methods for the crystallization of pyrimidinyl-pyrazole derivatives include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
Single-Crystal X-ray Diffraction
A standard protocol for single-crystal X-ray diffraction is as follows:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.[4][7] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[4]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.[4]
Workflow for Analysis of Non-Covalent Interactions
The following diagram illustrates a typical workflow for the analysis of non-covalent interactions in pyrimidinyl-pyrazole crystal structures.
References
- 1. Crystal structure determination and analyses of Hirshfeld surface, crystal voids, intermolecular interaction energies and energy frameworks of 1-benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure determination, Hirshfeld surface, crystal void, intermolecular interaction energy analyses, as well as DFT and energy framework calculations of 2-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Electronic Properties of Pyrazole-Based Heterocycles: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the calculated electronic properties of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde and related heterocyclic compounds. The data presented herein is derived from established computational methodologies, primarily Density Functional Theory (DFT), offering insights into the potential applications of these molecules in medicinal chemistry and materials science.
I. Comparative Analysis of Electronic Properties
The electronic characteristics of a molecule are crucial in determining its reactivity, stability, and potential as a pharmacological agent or electronic material. Key quantum chemical parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and dipole moment provide valuable insights. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability.
Below is a comparative table summarizing the calculated electronic properties of various pyrazole derivatives from the literature, which can serve as a benchmark for estimating the properties of the target molecule.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO) (eV) | Dipole Moment (Debye) |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid[1] | DFT/B3LYP/6-31G(d) | - | - | ~4.458 | - |
| Phenylpyrazolo[1,5-a]pyrimidine derivative 12[2] | DFT/B3LYP/6-31G | - | - | - | - |
| Phenylpyrazolo[1,5-a]pyrimidine derivative 15[2] | DFT/B3LYP/6-31G | - | - | - | - |
| Pyrazole derivative 3b[2] | DFT/B3LYP/6-311(G) | -5.10 | -2.12 | 2.98 | - |
| Pyrazolopyranopyrimidine derivatives 2, 5, 6, and 9[3] | DFT/B3LYP/6-311G(d,p) | - | - | - | - |
Note: "-" indicates that the specific value was not reported in the cited abstract.
II. Experimental Protocols: Computational Methodology
The electronic properties listed above are typically determined using computational quantum mechanical methods. The most common approach, as evidenced by the literature, is Density Functional Theory (DFT).[1][2][3][4][5][6]
A typical computational workflow for determining the electronic properties of a molecule like this compound would involve the following steps:
-
Molecular Modeling : The 3D structure of the molecule is first built using molecular modeling software.
-
Geometry Optimization : The initial structure is then optimized to find the most stable conformation (the lowest energy state). This is commonly performed using DFT with a specific functional, such as B3LYP, and a basis set, for example, 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy.[1][2][7]
-
Frequency Calculations : Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Calculation of Electronic Properties : Once the optimized geometry is confirmed, single-point energy calculations are performed to determine the electronic properties. These calculations provide values for the HOMO and LUMO energies, molecular orbital shapes, and the molecular electrostatic potential (MEP). The MEP is useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).[1][8]
III. Visualizing Computational Workflows and Property Relationships
To better understand the processes and concepts involved in the computational study of these molecules, the following diagrams are provided.
Caption: A typical workflow for a computational chemistry study.
Caption: The relationship between key electronic properties.
IV. Conclusion
The computational study of electronic properties provides a powerful and efficient means to predict the behavior of novel molecules like this compound. By comparing the calculated properties of this target molecule with those of known pyrazole and pyrimidine derivatives, researchers can gain valuable insights into its potential for various applications, guiding further experimental synthesis and testing. The consistent use of DFT in the literature for such analyses underscores its reliability and utility in modern chemical research.
References
- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antitumor Activity, Molecular Docking and DFT Study of Novel Pyrimidiopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Differentiating Pyrazole-Carbaldehyde Isomers: A 2D NMR Comparison Guide
The structural elucidation of pyrazole-carbaldehyde isomers, specifically the 3-, 4-, and 5-carbaldehyde variants, presents a significant analytical challenge due to their closely related chemical structures. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, unambiguous differentiation often requires the application of more sophisticated 2D NMR techniques. This guide provides a detailed comparison of how 2D NMR experiments, particularly COSY, HSQC, and HMBC, can be used to definitively distinguish between these isomers, supported by experimental data and protocols for researchers in chemical synthesis and drug development.
The Power of 2D NMR in Isomer Differentiation
Two-dimensional NMR spectroscopy provides a powerful method for determining molecular structure by mapping correlations between nuclei. For pyrazole-carbaldehyde isomers, the key is to trace the connectivity between the aldehyde proton and the protons and carbons of the pyrazole ring.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). It is invaluable for identifying adjacent protons on the pyrazole ring.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): This technique maps correlations between protons and the carbon atoms to which they are directly attached (¹J coupling). It provides a straightforward way to assign carbon signals based on their attached, and usually already assigned, proton signals.[1][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): As the most critical tool for this specific challenge, HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J and ³J coupling). The long-range correlations from the distinct aldehyde proton to the pyrazole ring carbons provide the definitive evidence for assigning the substitution pattern.[1][3]
Comparative Analysis of Isomers
The primary distinction between the isomers lies in the long-range HMBC correlations observed from the aldehyde proton (CHO) and the pyrazole ring protons (H3, H4, H5) to the pyrazole ring carbons (C3, C4, C5).
Table 1: Key Differentiating HMBC Correlations for Pyrazole-Carbaldehyde Isomers
| Isomer | Key HMBC Correlation from Aldehyde Proton (CHO) | Key HMBC Correlations from Ring Protons | Expected COSY Correlations |
| 1H-Pyrazole-3-carbaldehyde | ³J to C4, ²J to C3 | H4 shows ²J to C3 and C5; H5 shows ²J to C4 and ³J to C3 | H4 ↔ H5 |
| 1H-Pyrazole-4-carbaldehyde | ²J to C4, ³J to C3 and C5 | H3 shows ²J to C4 and C5; H5 shows ²J to C4 and C3 | None between H3 & H5 |
| 1H-Pyrazole-5-carbaldehyde | ²J to C5, ³J to C4 | H3 shows ³J to C5 and ²J to C4; H4 shows ²J to C3 and C5 | H3 ↔ H4 |
Note: 1H-Pyrazole-3-carbaldehyde and 1H-Pyrazole-5-carbaldehyde can exist as tautomers. For N-substituted derivatives, this ambiguity is removed, and the correlations are distinct.
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges
| Nucleus | Typical Chemical Shift (δ) in ppm | Notes |
| Aldehyde ¹H (CHO) | 9.5 - 10.5 | Generally a sharp singlet. |
| Pyrazole Ring ¹H | 6.0 - 8.5 | Chemical shifts are influenced by the position of the aldehyde and other substituents.[4][5] |
| Aldehyde ¹³C (CHO) | 180 - 195 | |
| Pyrazole Ring ¹³C | 100 - 155 | The positions of C3, C4, and C5 have distinct chemical shifts.[4][6] |
Note: Data is illustrative and actual chemical shifts can vary based on the solvent and substitution pattern.[3]
Visualizing the Differentiation Strategy
The logical workflow for distinguishing the isomers and the key HMBC correlations that underpin this strategy are illustrated below.
Caption: Workflow for pyrazole-carbaldehyde isomer differentiation using 2D NMR.
References
biological evaluation of novel compounds synthesized from 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
A Comparative Guide to the Biological Evaluation of Compounds Derived from 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde and Related Structures
In the quest for novel therapeutic agents, the fusion of pyrimidine and pyrazole rings has emerged as a promising strategy, yielding compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological evaluation of novel compounds synthesized from the versatile building block, this compound, and its structural analogs. Aimed at researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes critical molecular pathways to facilitate an objective assessment of these emerging drug candidates.
Anticancer Activity: A Primary Focus
Derivatives of the pyrazole-pyrimidine core have demonstrated significant potential as anticancer agents. The primary mechanism often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as various kinases.
Comparative Anticancer Potency
The following table summarizes the in vitro cytotoxic activity of representative pyrazolo[3,4-d]pyrimidin-4-one derivatives against the MCF-7 human breast adenocarcinoma cell line. These compounds, while not directly synthesized from this compound, share a common and relevant pyrazolo-pyrimidine scaffold, offering valuable comparative insights.
| Compound ID | Substitution Pattern | Test Organism | IC50 (µM) | Reference Compound | IC50 (µM) |
| 10e | 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl | MCF-7 | 11 | Doxorubicin | Not specified in study |
| 10d | 3,6-dimethyl-5-(4-chlorobenzylideneamino)-1-phenyl | MCF-7 | 12 | Doxorubicin | Not specified in study |
| 7 | 3,6-dimethyl-5-(phenylamino)-1-phenyl | MCF-7 | 14 | Doxorubicin | Not specified in study |
| 10a | 3,6-dimethyl-5-(benzylideneamino)-1-phenyl | MCF-7 | 17 | Doxorubicin | Not specified in study |
| 10c | 3,6-dimethyl-5-(4-methoxybenzylideneamino)-1-phenyl | MCF-7 | 18 | Doxorubicin | Not specified in study |
| 8b | 3,6-dimethyl-5-(4-hydroxyphenylamino)-1-phenyl | MCF-7 | 25 | Doxorubicin | Not specified in study |
| 8c | 3,6-dimethyl-5-(4-methoxyphenylamino)-1-phenyl | MCF-7 | 26 | Doxorubicin | Not specified in study |
| 8e | 3,6-dimethyl-5-(4-methylphenylamino)-1-phenyl | MCF-7 | 27 | Doxorubicin | Not specified in study |
| 8a | 3,6-dimethyl-5-(phenylamino)-1-phenyl | MCF-7 | 33 | Doxorubicin | Not specified in study |
| 5b | 3,6-dimethyl-1-phenyl-5-ureido | MCF-7 | 38 | Doxorubicin | Not specified in study |
| 4 | 3,6-dimethyl-5-hydroxy-1-phenyl | MCF-7 | 49 | Doxorubicin | Not specified in study |
| 5a | 3,6-dimethyl-1-phenyl-5-thioureido | MCF-7 | 52 | Doxorubicin | Not specified in study |
| 6 | 3,6-dimethyl-5-thiosemicarbazido-1-phenyl | MCF-7 | 52 | Doxorubicin | Not specified in study |
| 9 | 5-amino-3,6-dimethyl-1-phenyl | MCF-7 | 84 | Doxorubicin | Not specified in study |
Table 1: In Vitro Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives on MCF-7 Cell Line.[1][2]
Antimicrobial and Anti-inflammatory Potential
Beyond their anticancer properties, pyrazole derivatives are recognized for their antimicrobial and anti-inflammatory activities. The structural versatility of the pyrazole scaffold allows for the development of compounds that can combat various pathogens and modulate inflammatory responses.
Comparative Antimicrobial Efficacy
The antimicrobial potential of pyrazole derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC). The following table presents the MIC values for a series of pyrazole analogues against various bacterial and fungal strains, showcasing the broad-spectrum activity of this class of compounds.
| Compound ID | Test Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| 3 | Escherichia coli | 0.25 | Ciprofloxacin | Not specified in study |
| 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | Not specified in study |
| 2 | Aspergillus niger | 1 | Clotrimazole | Not specified in study |
Table 2: Antimicrobial Activity of Novel Pyrazole Analogues.[3]
Experimental Protocols
A clear understanding of the methodologies employed is crucial for the objective evaluation of novel compounds. Below are detailed protocols for key experiments cited in the evaluation of pyrazole-pyrimidine derivatives.
In Vitro Anticancer Screening
The in vitro cytotoxic activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
References
A Comparative Guide to Assessing the Drug-Likeness of 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-(pyrimidin-2-yl)-1H-pyrazole scaffold is a significant heterocyclic motif in medicinal chemistry, frequently explored for its potential as a kinase inhibitor and in other therapeutic areas.[1][2] The drug-likeness of any new derivative series is a critical determinant of its potential for clinical success. Poor physicochemical and pharmacokinetic properties are a leading cause of candidate attrition in drug development.[3]
This guide provides a comparative framework for assessing the drug-likeness of novel 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde derivatives. Due to the limited availability of public experimental data for this specific scaffold, this guide draws comparisons with the closely related and extensively studied isomeric pyrazolo[3,4-d]pyrimidine class, which also features a fused pyrazole and pyrimidine ring system. These compounds are well-documented as kinase inhibitors, but often exhibit challenges in aqueous solubility.[2][4]
This guide presents a summary of reported experimental data for pyrazolo[3,4-d]pyrimidine derivatives, detailed protocols for key in vitro drug-likeness assays, and workflow diagrams to guide the assessment process.
Comparative Analysis of Physicochemical and ADME Properties
The following tables summarize key drug-likeness parameters. Table 1 outlines the widely accepted Lipinski's Rule of Five for oral bioavailability.[3] Table 2 presents experimental data for a series of pyrazolo[3,4-d]pyrimidine derivatives, providing a benchmark for comparison.[3]
Table 1: Lipinski's Rule of Five for Assessing Drug-Likeness
| Parameter | Guideline for Oral Bioavailability |
| Molecular Weight (MW) | ≤ 500 Da |
| LogP (Lipophilicity) | ≤ 5 |
| Hydrogen Bond Donors (HBD) | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 |
| Note: Compounds that comply with these rules are more likely to be orally bioavailable. |
Table 2: Comparative Physicochemical and In Vitro ADME Data for Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Molecular Weight (Da) | Calculated LogP | H-Bond Donors | H-Bond Acceptors | Aqueous Solubility (µM)[3] | PAMPA Permeability (Pe, 10⁻⁶ cm/s)[3] |
| Compound 1 | 454.96 | 4.35 | 2 | 6 | 0.9 | 16.5 |
| Compound 2 | 470.94 | 4.14 | 2 | 7 | 0.8 | 17.5 |
| Compound 3 | 486.97 | 4.50 | 2 | 7 | 0.6 | 17.0 |
| Compound 4 | 501.02 | 4.95 | 2 | 7 | 0.5 | 18.2 |
| Compound 5 | 484.99 | 4.71 | 2 | 6 | 0.7 | 18.5 |
| Compound 6 | 500.97 | 4.50 | 2 | 7 | 0.6 | 19.5 |
| Compound 7 | 517.00 | 4.86 | 2 | 7 | 0.4 | 19.0 |
| Compound 8 | 531.05 | 5.31 | 2 | 7 | 0.3 | 20.2 |
| Compound 9 | 515.02 | 5.07 | 2 | 6 | 0.5 | 20.5 |
| Compound 10 | 531.00 | 4.86 | 2 | 7 | 0.4 | 21.5 |
| Compound 11 | 547.03 | 5.22 | 2 | 7 | 0.3 | 21.0 |
| Compound 12 | 561.08 | 5.67 | 2 | 7 | 0.2 | 22.1 |
Data extracted from a study on pyrazolo[3,4-d]pyrimidines as dual tyrosine kinase inhibitors.[3] These values serve as a relevant benchmark for assessing novel pyrazole-pyrimidine scaffolds.
The data in Table 2 highlight a common challenge with this class of compounds: very low aqueous solubility, often in the sub-micromolar range.[3][4] While the permeability is generally high, poor solubility can significantly hinder oral absorption and overall bioavailability. Researchers working with this compound derivatives should pay close attention to this parameter.
Experimental Protocols
To enable a thorough experimental assessment of your compounds, detailed protocols for key drug-likeness assays are provided below.
Protocol 1: Kinetic Aqueous Solubility Assay
This high-throughput assay is used in early discovery to quickly assess the solubility of compounds from a DMSO stock solution.
Materials:
-
Test compounds dissolved in 100% DMSO (e.g., 10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis)
-
Plate shaker
-
Filtration plate (e.g., Millipore MultiScreen® Solubility filter plates) or centrifugation capability
-
Plate reader (UV-Vis spectrophotometer) or LC-MS for quantification
Procedure:
-
Compound Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a 96-well plate.
-
Buffer Addition: Add 98 µL of PBS (pH 7.4) to each well to achieve the desired final compound concentration (e.g., 200 µM) and a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a set period, typically 1.5 to 2 hours.
-
Separation of Undissolved Compound:
-
Filtration: Place the incubation plate on top of a filtration plate and apply vacuum to collect the filtrate in a new 96-well plate.
-
Centrifugation: Alternatively, centrifuge the plate at high speed to pellet any precipitate. Carefully aspirate the supernatant for analysis.
-
-
Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a UV-Vis plate reader at the compound's λmax or by LC-MS. A standard curve prepared from the DMSO stock solution is used for concentration determination.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This "gold standard" method measures the equilibrium solubility of a solid compound and is crucial for lead optimization.
Materials:
-
Solid (crystalline) test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials
-
Orbital shaker or rotator in a temperature-controlled environment (25°C or 37°C)
-
Syringe filters (e.g., 0.45 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). Ensure enough solid is added so that it remains visible at the end of the experiment.
-
Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, letting the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate and determine the compound concentration using a validated HPLC-UV or LC-MS method with a standard curve.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro model for predicting passive transcellular permeability.
Materials:
-
PAMPA plate system (a 96-well filter donor plate and a 96-well acceptor plate)
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane)
-
PBS, pH 7.4 (for the acceptor plate) and a suitable buffer for the donor plate (e.g., pH 5.0 to mimic the upper intestine)
-
Test compounds in DMSO stock solutions
-
Plate shaker
-
LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 200 µL of PBS (pH 7.4).
-
Prepare Donor Solutions: Dilute the test compound stock solutions in the donor buffer to the final desired concentration (e.g., 10 µM, with a final DMSO concentration ≤1%).
-
Start the Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = [-ln(1 - C_A / C_eq)] * (V_A * V_D) / [(V_A + V_D) * Area * Time] Where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_A and V_D are the volumes of the acceptor and donor wells, Area is the membrane area, and Time is the incubation time.
Protocol 4: Shake-Flask Method for LogP Determination
This classic method measures the partition coefficient of a compound between n-octanol and water.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or PBS, pH 7.4 (pre-saturated with n-octanol)
-
Glass vials
-
Vortex mixer and a rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water/PBS for at least 24 hours. Allow the phases to separate completely before use.
-
Compound Addition: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: In a vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water/PBS (e.g., a 1:1 ratio).
-
Equilibration: Vortex the vial vigorously for several minutes and then place it on a rotator for 1-3 hours at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.
-
Quantification: Carefully take an aliquot from each phase (n-octanol and aqueous). Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate LogP: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log10 ([Compound]_octanol / [Compound]_aqueous)
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in drug-likeness assessment.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals: A detailed protocol for the safe handling and disposal of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde, ensuring laboratory safety and regulatory compliance.
The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach to its handling and disposal. Based on the hazardous properties of structurally similar pyrazole-based aldehydes, this compound should be treated as a hazardous chemical waste. Adherence to stringent safety protocols is crucial to mitigate potential risks.
Hazard Assessment and Safety Information
While specific data for this compound is unavailable, an analysis of analogous compounds such as 1H-Pyrazole-5-carbaldehyde and 1-Methyl-1H-pyrazole-5-carbaldehyde indicates several potential hazards.[1][2][3] The table below summarizes the typical hazard classifications for these related compounds, providing a basis for a cautious risk assessment.
| Hazard Classification | Description | GHS Pictograms | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | GHS07 (Exclamation mark) | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | GHS07 (Exclamation mark) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing.[2][4] P302+P352: IF ON SKIN: Wash with plenty of water.[2][4] |
| Serious Eye Damage/Irritation (Category 1/2) | Causes serious eye damage or irritation.[1][2] | GHS05 (Corrosion), GHS07 (Exclamation mark) | P280: Wear eye protection/face protection.[2][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2] | GHS07 (Exclamation mark) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4] |
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE must be worn when handling this compound:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be inspected before use and disposed of properly after.
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is necessary.
Experimental Protocol: Spill and Waste Disposal
The following step-by-step protocol outlines the procedures for managing spills and disposing of this compound waste.
Spill Management:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or silica gel to contain the spill.[4] For solid spills, carefully sweep the material to avoid dust generation.
-
Collection: Collect the absorbed material or swept solid into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Waste Disposal:
-
Waste Segregation: Do not mix this waste with other waste streams. Keep halogenated and non-halogenated solvent waste separate where possible.[5]
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition with a secure lid.[5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, the start date of accumulation, and the principal investigator's name and lab location.[5]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area away from incompatible materials.
-
Disposal Request: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health & Safety (EHS) department. Do not pour this chemical down the drain or dispose of it in regular trash.[5]
-
Empty Container Disposal: Rinse empty containers with a suitable solvent at least three times. The first rinsate must be collected and disposed of as hazardous waste.[5] Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.
Caption: Workflow for the proper disposal of this compound.
Caption: Rationale for treating the compound as hazardous waste.
References
Personal protective equipment for handling 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar chemical structures, this compound should be handled as a potentially hazardous substance. Potential hazards may include skin irritation, serious eye damage or irritation, and respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][4] | To protect against potential splashes and airborne particles that may cause serious eye irritation or damage.[3][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant lab coat or impervious clothing worn fully buttoned.[1][6] | To prevent skin contact which may cause irritation.[1][2][3] For compounds with unknown toxicity, double gloving is a recommended practice.[1][7] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1] If exposure limits may be exceeded, a NIOSH-approved respirator is recommended.[1] | To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1][2][5] |
| General Lab Attire | Long pants and closed-toe shoes.[6] | Standard laboratory practice to protect against accidental spills.[6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for minimizing exposure and ensuring experimental integrity.
-
Preparation and Engineering Controls:
-
Ensure a chemical fume hood or other form of local exhaust ventilation is operational.
-
Designate a specific area for handling the compound.
-
Assemble all necessary equipment and reagents before starting work.
-
-
Donning PPE:
-
Compound Handling:
-
Decontamination and Doffing PPE:
Emergency Procedures
| Emergency Situation | Protocol |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[9] Remove contaminated clothing and wash it before reuse.[2][3] If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] Immediately call a physician or ophthalmologist. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[2] If symptoms occur, get medical attention.[9] |
| Ingestion | Rinse mouth.[2] Do NOT induce vomiting.[2] Immediately call a POISON CENTER or doctor.[2] |
| Spill | Evacuate personnel from the immediate area.[6] Remove all sources of ignition.[2] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, sealed container for disposal.[2][6] Prevent the chemical from entering drains.[2][6] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Disposal: Dispose of the chemical waste at an approved waste disposal facility.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[6] This compound should be treated as hazardous chemical waste and should not be discharged down the drain or disposed of in regular trash.[10]
-
Container Disposal: Do not reuse empty containers.[6] The first rinse from a container should be collected and disposed of as hazardous waste.[10] Dispose of empty containers in the same manner as the chemical waste.[6]
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. 1H-Pyrazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. gerpac.eu [gerpac.eu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
